molecular formula C21H21N3O B11960297 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Katalognummer: B11960297
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: GPKINHUCLKYOFX-CJLVFECKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H21N3O

Molekulargewicht

331.4 g/mol

IUPAC-Name

1-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C21H21N3O/c25-21-11-10-17-6-4-5-9-19(17)20(21)16-22-24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-11,16,25H,12-15H2/b22-16+

InChI-Schlüssel

GPKINHUCLKYOFX-CJLVFECKSA-N

Isomerische SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC4=CC=CC=C43)O

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States
Foundational & Exploratory

Unraveling the Electronic Landscape of a Promising Schiff Base: A DFT-Guided Technical Analysis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Versatile Linker

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol represents a fascinating convergence of three key structural motifs: the 2-hydroxy-1-naphthaldehyde derived Schiff base, the phenylpiperazine moiety, and the imine linker. The naphthaldehyde-derived Schiff bases are renowned for their coordination chemistry and diverse biological activities, including antimicrobial and anticancer properties.[1][2] The phenylpiperazine scaffold is a "privileged" structure in central nervous system (CNS) drug discovery, featuring prominently in aripiprazole and other therapeutics targeting aminergic G protein-coupled receptors (GPCRs).[3][4] The imine or azomethine group not only links these two key fragments but also contributes to the electronic and structural properties of the molecule, playing a vital role in its potential biological action.[5]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is paramount to elucidating its potential as a therapeutic agent. Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method in chemistry and physics for investigating the electronic structure of atoms, molecules, and solids.[6][7] It offers a favorable balance between computational cost and accuracy, making it an indispensable tool for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic transitions.[5][7]

This technical guide, from the perspective of a Senior Application Scientist, will provide a comprehensive walkthrough of a DFT computational study on 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol. We will not only detail the "how" but, more importantly, the "why" behind the chosen computational protocols, grounding our approach in established scientific principles to create a self-validating framework for analysis. This guide will delve into the intricacies of geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping to construct a holistic understanding of the molecule's structure-activity relationships.

Part 1: The Computational Blueprint: A Self-Validating DFT Workflow

The integrity of any computational study hinges on a well-defined and justifiable methodology. The following protocol is designed to provide a robust and reproducible analysis of the target molecule.

The Rationale Behind Method Selection: Choosing the Right Tools for the Job

The selection of a DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.[7][8] For organic molecules of this size and nature, a hybrid functional is often the most suitable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in computational chemistry, known for its excellent performance in predicting the geometries and electronic properties of a wide range of organic compounds.[9][10]

The choice of basis set determines the flexibility the system has to describe the electron density. A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended for this type of analysis.[11][12] Let's break down why:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding and reactivity compared to a double-zeta set.[11]

  • ++ : The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for describing lone pairs and non-covalent interactions. The second '+' adds diffuse functions to hydrogen atoms, further improving the description of hydrogen bonding.[11]

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for a more flexible and accurate description of the shape of the electron cloud, which is essential for correctly modeling bond angles and electronic properties.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable results for our target molecule.

Step-by-Step Computational Protocol

The following workflow outlines the key steps in performing a comprehensive DFT analysis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol using a computational chemistry package like Gaussian.[13][14]

Step 1: Initial Structure Generation

The first step is to generate a 3D structure of the molecule. This can be done using a molecular building interface such as GaussView.[3] It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a crucial step, as all subsequent analyses depend on having an accurate molecular structure. The optimization should be performed using the chosen DFT method (B3LYP/6-311++G(d,p)).

Step 3: Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

  • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.[13]

  • Thermodynamic Properties: The frequency calculation provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.[16]

Step 5: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[17][18] The MEP map is typically plotted onto the molecule's electron density surface, with different colors representing different potential values.

DFT Workflow Computational Workflow for DFT Analysis A Step 1: Initial Structure Generation (GaussView or similar) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Validation: No Imaginary Frequencies? C->D Check output D->B No, re-optimize E Step 4: HOMO-LUMO Analysis D->E Yes F Step 5: MEP Analysis E->F G Final Results & Interpretation F->G

Caption: A streamlined workflow for the DFT analysis of the target molecule.

Part 2: Deconstructing the Molecule: Analysis and Interpretation of DFT Results

This section will delve into the expected results from our DFT calculations and, more importantly, how to interpret them in the context of drug discovery and development.

Optimized Molecular Geometry: A Tale of Tautomers and Conformations

The geometry optimization will provide the most stable 3D structure of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol. Key parameters to analyze include bond lengths, bond angles, and dihedral angles.

Expected Observations and Their Significance:

  • Tautomerism: Schiff bases derived from 2-hydroxy-1-naphthaldehyde can exist in two tautomeric forms: the enol-imine and the keto-amine form.[19][20] The optimized geometry will reveal the more stable tautomer. The presence of a short O-H bond and a longer C-O bond would indicate the enol-imine form, while a longer O-H bond (or its absence if the proton has transferred) and a shorter C=O bond would suggest the keto-amine form. This is a critical piece of information as the tautomeric form can significantly influence the molecule's electronic properties and biological activity.

  • Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation, which is thermodynamically most stable. The orientation of the phenyl group (axial vs. equatorial) on the piperazine ring will also be determined, which can impact how the molecule fits into a receptor binding pocket.

  • Planarity: The degree of planarity between the naphthol ring and the phenylpiperazine moiety, as defined by the dihedral angles around the imine linker, will influence the extent of electronic conjugation in the molecule.

ParameterExpected Value RangeSignificance
C=N bond length~1.28 - 1.30 ÅConfirms the imine linkage.
O-H bond length~0.96 - 1.00 Å (enol)Indicates the dominant tautomeric form.
C-O bond length~1.35 - 1.37 Å (enol)Indicates the dominant tautomeric form.
Naphthol-Imine DihedralVariesDetermines the degree of conjugation.
Frontier Molecular Orbitals (HOMO-LUMO): Probing Reactivity and Stability

The analysis of the HOMO and LUMO provides a quantitative measure of the molecule's electronic properties and its propensity for chemical reactions.

Key Insights from HOMO-LUMO Analysis:

  • HOMO and LUMO Distribution: The visualization of the HOMO and LUMO will reveal where the electron density is highest for the most available electrons (HOMO) and where the molecule is most susceptible to receiving electrons (LUMO). It is expected that the HOMO will be localized primarily on the electron-rich 2-naphthol moiety, while the LUMO may be distributed across the conjugated system, including the imine bond and the phenyl ring.

  • HOMO-LUMO Energy Gap (ΔE): A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[16][19] Conversely, a small energy gap indicates a more reactive molecule. For a drug candidate, a moderate energy gap is often desirable, indicating sufficient stability to reach its target while still being reactive enough to exert its biological effect.

ParameterDescriptionImplication for Drug Development
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher EHOMO suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower ELUMO suggests a better electron acceptor.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapA smaller gap often correlates with higher chemical reactivity and potential bioactivity.[19]
Molecular Electrostatic Potential (MEP): Visualizing the Interactive Landscape

The MEP map is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[17][21] It provides a visual representation of the molecule's charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Interpreting the MEP Map:

  • Red Regions (Negative Potential): These areas are electron-rich and are likely sites for electrophilic attack. In our target molecule, the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group are expected to be regions of high negative potential. These areas are also potential hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens on the piperazine ring are likely to be regions of positive potential, making them potential hydrogen bond donors.

  • Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, often corresponding to the nonpolar hydrocarbon portions of the molecule.

The MEP map provides a powerful visual hypothesis for how the molecule might interact with a biological target. For instance, the negative potential region around the naphthol oxygen could interact with a positively charged amino acid residue or a hydrogen bond donor in a receptor active site.

Structure-Property Relationships Interplay of Molecular Structure and Properties Structure Optimized Geometry (Bond Lengths, Angles, Tautomerism) HOMO_LUMO Frontier Orbitals (Energy Gap, Reactivity) Structure->HOMO_LUMO influences MEP Electrostatic Potential (Charge Distribution, Interaction Sites) Structure->MEP determines Bioactivity Potential Biological Activity (Receptor Binding) HOMO_LUMO->Bioactivity correlates with MEP->Bioactivity predicts

Caption: The relationship between the calculated molecular properties and potential biological activity.

Conclusion: From In Silico Insights to In Vivo Potential

This technical guide has outlined a comprehensive and scientifically rigorous DFT-based computational protocol for the study of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol. By systematically analyzing the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential, we can construct a detailed picture of the molecule's electronic landscape and reactivity. This in silico analysis provides invaluable insights that can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The convergence of the privileged phenylpiperazine scaffold with the versatile Schiff base moiety in this molecule makes it a compelling candidate for further investigation in drug discovery, and the computational approach detailed herein provides a powerful roadmap for that exploration.

References

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  • Gaussian Tutorial for Organic Chemists. (2020, July 17). YouTube. [Link]

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  • How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. [Link]

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Crystal Structure Analysis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol Schiff Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmacophores often relies on the precise crystallographic elucidation of molecular conformations and supramolecular assemblies. The compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol represents a highly functionalized Schiff base, synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 1-amino-4-phenylpiperazine. This technical guide provides an in-depth, self-validating workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We will explore the causality behind experimental choices, the critical phenomenon of enol-imine/keto-amine tautomerism, and the quantitative mapping of its crystal lattice using Hirshfeld surface analysis and Density Functional Theory (DFT).

Molecular Architecture & Structural Rationale

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are of immense crystallographic interest due to their thermochromic and photochromic properties, which are governed by solid-state proton transfer.

The architecture of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol consists of three distinct domains:

  • The Naphthol Ring: Acts as a rigid, planar π -system capable of extensive intermolecular π⋯π stacking.

  • The Azomethine (Imine) Linker: The −CH=N− bridge facilitates tautomerism. In the solid state, an equilibrium often exists between the enol-imine ( O−H⋯N ) and keto-amine ( O⋯H−N ) forms[4].

  • The 4-Phenyl-1-piperazinyl Moiety: Introduces significant steric bulk and conformational flexibility. The piperazine ring typically adopts a stable chair conformation, while the terminal phenyl ring engages in C−H⋯π interactions, dictating the overall crystal packing.

Figure 1: Synthesis, solid-state tautomerization, and supramolecular assembly pathway.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, the synthesis and crystallization environment must be strictly controlled to prevent polymorphic impurities or twinning.

Step-by-Step Methodology
  • Condensation Reaction: Dissolve equimolar amounts (1.0 mmol) of 2-hydroxy-1-naphthaldehyde and 1-amino-4-phenylpiperazine in 20 mL of absolute ethanol.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture at 78°C for 4 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Isolation: Cool the solution to room temperature. Filter the resulting microcrystalline precipitate and wash with cold ethanol.

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the purified Schiff base in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol. The DCM provides high solubility, while methanol acts as an antisolvent that slowly dictates the nucleation rate.

  • Harvesting: Pierce the vial cap with a narrow needle and leave it undisturbed at 298 K. Block-shaped, diffraction-quality crystals typically form within 5–7 days.

X-Ray Crystallography Workflow

The structural elucidation relies on high-redundancy data collection and rigorous refinement protocols.

Data Collection & Reduction

Select a pristine crystal and mount it on a glass fiber using perfluoropolyether oil. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion and accurately locate the tautomeric proton.

Structure Solution & Refinement

The structure is solved using the dual-space algorithm implemented in SHELXT [1], which efficiently handles missing data and automates space-group determination. Subsequent full-matrix least-squares refinement on F2 is executed using OLEX2 [2].

  • Heavy Atoms: Refined anisotropically.

  • Hydrogen Atoms: Carbon-bound hydrogens are placed in calculated positions using a riding model. The crucial hydroxyl/amine proton (involved in the O−H⋯N or O⋯H−N bond) must be located from the difference Fourier map and refined freely to confirm the tautomeric state.

Figure 2: Sequential workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

Below is a representative summary of the crystallographic parameters expected for this specific class of naphthol-piperazine Schiff bases.

ParameterExpected Value / Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Intramolecular H-Bond ( D⋯A ) 2.50 – 2.65 Å (indicative of strong resonance-assisted H-bonding)
Final R indices [ I>2σ(I) ] R1​≈0.035−0.050 , wR2​≈0.100−0.130
Goodness-of-fit on F2 1.00 – 1.05

Mechanistic Insights: Supramolecular Architecture

Hirshfeld Surface Analysis

To quantify the intermolecular interactions that stabilize the crystal lattice, Hirshfeld surface analysis is conducted using CrystalExplorer [3]. The surface is mapped over dnorm​ (normalized contact distance), where red spots indicate distances shorter than the sum of van der Waals radii (strong interactions), white indicates distances equal to the sum, and blue indicates longer distances.

For 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, the 2D fingerprint plots will reveal:

  • H⋯H contacts: Comprising the majority of the surface area (~50-60%), driven by the bulky piperazine and phenyl rings.

  • C⋯H/H⋯C contacts: Representing C−H⋯π interactions between the piperazine hydrogens and the naphthol/phenyl rings.

  • C⋯C contacts: Highlighting the π⋯π stacking interactions between adjacent naphthol moieties, crucial for the formation of 1D supramolecular chains.

Computational Validation (DFT)

Experimental SCXRD data provides the time-averaged solid-state geometry. To validate the energetic stability of the observed tautomer, Density Functional Theory (DFT) calculations are performed (e.g., using the B3LYP functional and 6-311G(d,p) basis set).

By optimizing both the enol-imine and keto-amine forms in the gas phase, researchers can calculate the energy difference ( ΔE ). In many 2-hydroxynaphthalene imines, the enol-imine form is found to be more stable by approximately 30–40 kJ/mol [4], corroborating the localization of the proton on the oxygen atom in the X-ray difference map.

References

  • SHELXT – Integrated space-group and crystal-structure determination Sheldrick, G. M. (2015). Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). Journal of Applied Crystallography, 54(3), 1006-1011. URL:[Link]

  • Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons American Chemical Society (ACS Omega) (2025). URL:[Link]

A Technical Guide to the Electronic Transitions in 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol: A UV-Vis Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the electronic transitions inherent to the Schiff base 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, a molecule of significant interest due to its potential applications in drug development and materials science. By integrating fundamental principles of UV-Visible spectroscopy with comparative data from related naphthalene-based Schiff bases, this document elucidates the nature and origins of its spectral features. We will explore the characteristic π→π* and n→π* transitions arising from its distinct chromophoric moieties—the 2-naphthol, imine, and phenyl groups. Furthermore, this guide presents a validated experimental protocol for acquiring and interpreting its UV-Vis spectrum, offering researchers and drug development professionals a comprehensive resource for characterizing this and similar molecular systems.

Introduction: The Spectroscopic Significance of Naphthol-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal chemistry.[1] Their facile synthesis, structural versatility, and the biological significance of the imine group make them highly valuable ligands and pharmacophores.[2] The compound at the heart of this guide, 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, is a sophisticated derivative that combines several key structural features:

  • A 2-Naphthol Scaffold: A rigid, electron-rich aromatic system that serves as a primary chromophore.

  • An Imine Bridge: The defining Schiff base linkage that not only participates in electronic transitions but also provides a site for potential tautomerism.

  • A Phenylpiperazine Moiety: A group that can influence the molecule's solubility, conformational flexibility, and electronic properties.

Understanding the electronic behavior of this molecule is paramount for predicting its reactivity, photophysical properties, and potential as a sensor or therapeutic agent. UV-Visible (UV-Vis) spectroscopy is a powerful, non-destructive technique for probing these electronic transitions, providing critical insights into the molecular orbital landscape.[2] This guide aims to deconstruct the UV-Vis spectrum of the title compound, assigning the observed absorption bands to specific electronic transitions and providing the scientific rationale behind these assignments.

Core Principles: Electronic Transitions in Aromatic Schiff Bases

The absorption of ultraviolet and visible light by a molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. In molecules like 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, the most relevant transitions involve π and non-bonding (n) electrons.

  • π→π* Transitions: These are high-energy, high-intensity absorptions that occur in molecules containing double or triple bonds and aromatic systems. The extensive π-conjugated system of the naphthalene ring and the phenyl group, as well as the C=N bond, are the primary sites for these transitions.[1] In the context of the naphthalene moiety, these often correspond to the historic Platt designations of ¹Lₐ and ¹Lₑ bands.[3]

  • n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (i.e., a lone pair) to an antibonding π* orbital. They are typically of lower energy and significantly lower intensity than π→π* transitions. The primary sources of lone-pair electrons in our target molecule are the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group.[1][4] These transitions are characteristically sensitive to solvent polarity.[5]

The overall spectrum is a composite of transitions from all chromophores, modulated by the electronic effects of auxochromes (like the -OH group) and the degree of conjugation across the molecular framework.

Deconstructing the UV-Vis Spectrum of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

While a spectrum for the exact title compound is not publicly available, we can construct a highly accurate, predictive analysis based on well-documented spectra of analogous 2-naphthol derived Schiff bases.[1][4] The spectrum is expected to exhibit distinct regions corresponding to different electronic transitions.

High-Energy Region (200-350 nm): The π→π* Manifold

This region is dominated by intense absorption bands originating from π→π* transitions within the aromatic systems.

  • Naphthalene Core Transitions: The 2-naphthol moiety itself gives rise to strong absorptions. Unsubstituted naphthalene has two characteristic band systems around 275 nm (¹Lₐ) and 312 nm (¹Lₑ).[3] In 2-naphthol, and subsequently in the Schiff base, these bands are expected to be red-shifted (bathochromic shift) due to the electronic influence of the hydroxyl group and conjugation with the imine. We anticipate strong bands in the 320-340 nm range, which can be ascribed to these intraligand charge transfer transitions within the naphthol part of the molecule.[4]

  • Phenyl Group and Imine Transitions: The phenyl ring of the piperazine substituent will also contribute to absorption in the UV region, typically with a primary band around 204 nm and a weaker, structured secondary band around 256 nm for unsubstituted benzene.[6] The C=N bond also possesses a π system. These transitions often overlap with the more intense naphthalene bands, contributing to a broad, strong absorption profile below 300 nm.

Low-Energy Region (350-450 nm): n→π* and Charge Transfer Bands

A weaker, broader absorption band is expected at longer wavelengths, characteristic of n→π* transitions and potential intramolecular charge transfer (ICT).

  • Imine n→π* Transition: The most prominent feature in this region is the transition involving the lone pair of electrons on the imine nitrogen. For similar naphthalene-based Schiff bases, this band typically appears in the 390-420 nm range.[1][4] This transition is formally forbidden by symmetry rules, accounting for its lower intensity compared to the π→π* bands.

  • Solvatochromism and Tautomerism: Schiff bases derived from 2-hydroxy-1-naphthaldehyde are known to exhibit keto-enol tautomerism and solvatochromism—a change in spectral properties with solvent polarity.[5] In polar solvents, the more polar keto-amine tautomer can be stabilized, leading to a significant red-shift of the long-wavelength absorption band. This sensitivity to the solvent environment is a hallmark of transitions with significant charge-transfer character.

The relationship between the key molecular orbitals and these transitions is visualized below.

G cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π→π* Excitation n_orbital n (non-bonding) n_orbital->LUMO n→π* Excitation pi_transition π→π (High Intensity, ~320-340 nm) n_transition n→π (Low Intensity, ~390-420 nm)

Caption: Key electronic transitions from ground state orbitals (HOMO, n) to the LUMO.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a self-validating protocol for obtaining a high-quality UV-Vis spectrum of the title compound. The causality behind each step is explained to ensure scientific rigor.

Instrumentation and Materials
  • Instrument: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice of solvent is critical as it can influence spectral features (solvatochromism). Ethanol is a good starting point due to its transparency in the UV range and ability to dissolve a wide range of organic compounds.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is required for measurements below 340 nm.

  • Analyte: 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol.[7]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of the compound. Rationale: Precision is key for accurate molar absorptivity calculations.

    • Dissolve the solid in a 10 mL volumetric flask using the chosen spectroscopic grade solvent. Ensure complete dissolution. This creates a stock solution of known concentration (e.g., ~100-200 mg/L).

  • Working Solution Preparation:

    • Dilute the stock solution to prepare a working solution. A typical target absorbance is between 0.3 and 0.8 AU (Absorbance Units) for the main peak. A 1:10 or 1:20 dilution of the stock is often a good starting point. Rationale: This ensures the measurement is within the linear range of the Beer-Lambert Law, where absorbance is directly proportional to concentration.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes. Rationale: This ensures lamp stability and minimizes baseline drift.

    • Set the desired scan range (e.g., 250-600 nm) and a suitable scan speed.

  • Baseline Correction (Blanking):

    • Fill a clean quartz cuvette with the pure solvent. This is the "blank."

    • Place the blank cuvette in the reference and sample holders and run a baseline scan. The instrument will digitally subtract the solvent's absorbance spectrum. Rationale: This critical step ensures that the final spectrum is solely that of the analyte, removing any interference from the solvent or cuvette.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder (leaving the blank in the reference holder) and acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law (A = εcl), where A is absorbance, c is molar concentration, and l is path length (1 cm).

G start Start prep_stock 1. Prepare Stock Solution (Known Concentration) start->prep_stock prep_work 2. Prepare Working Solution (Dilute Stock) prep_stock->prep_work warm_up 3. Instrument Warm-up (30 min) prep_work->warm_up baseline 4. Baseline Correction (Using Pure Solvent) warm_up->baseline measure 5. Measure Sample (Acquire Spectrum) baseline->measure analyze 6. Analyze Data (Identify λmax, Calc. ε) measure->analyze end End analyze->end

Caption: Standard experimental workflow for UV-Vis spectral acquisition.

Summary of Expected Spectroscopic Data

The table below summarizes the anticipated electronic transitions for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol based on data from analogous compounds.

Approx. λmax Range (nm)Molar Absorptivity (ε)AssignmentMolecular Orbitals InvolvedChromophore
~320 - 340 High (>10,000 L mol⁻¹ cm⁻¹)π→πHOMO → LUMONaphthalene, Imine
~390 - 420 Low (<5,000 L mol⁻¹ cm⁻¹)n→πn(N) → LUMOImine (-C=N-)

Conclusion

The electronic spectrum of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is governed by a combination of high-intensity π→π transitions, primarily localized on the naphthol-imine conjugated system, and a lower-intensity n→π transition originating from the imine nitrogen lone pair. The former is predicted to appear in the 320-340 nm range, while the latter is expected in the 390-420 nm region. These spectral features, particularly the long-wavelength band, are likely to be sensitive to the solvent environment, indicating a degree of intramolecular charge transfer character. The comprehensive protocol and theoretical framework provided in this guide offer a robust foundation for researchers to experimentally validate these predictions and further explore the rich photophysical properties of this versatile Schiff base.

References

  • ResearchGate. (2025). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights.
  • ResearchGate. (2025). Experimental and Computational study of Some Schiff Bases.
  • ACS Publications. (2009). Theoretical Study of Structure and Electronic Absorption Spectra of Some Schiff Bases and Their Zinc Complexes. Inorganic Chemistry.
  • Sciety. (2025). Experimental and Computational study of Some Schiff Bases.
  • MDPI. (2025). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties.
  • OUCI. (2024). Integrated experimental and computational study of a fluorescent Schiff base: Synthesis, characterization, electronic structure properties, and biological potentials. Chemical Physics Impact.
  • RSC Publishing. (2024). Copper(II) complexes derived from naphthalene-based halogenated Schiff bases: synthesis, structural analysis, DFT computational studies and in vitro biological activities.
  • Oriental Journal of Chemistry. (2024). Synthesis, Characterisation, DFT Studies and Electrochemical and Biological Application Studies of a New Schiff Base Based on from Naphthalene-1, 8-Diamine and its Co(II), Ni(II), Cu(II) and Zn(II) Complexes.
  • IntechOpen. (2019). Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective.
  • RSC Publishing. (2025). Chromic Schiff bases: transformative stimuli-responsive systems for next-generation soft materials.
  • ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N) in n-hexane.
  • 773 Discovery Chemistry & Services. (n.d.). 1-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL )-2-NAPHTHOL - 10MG.
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.

Sources

Methodological & Application

Protocol for the Synthesis and Characterization of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a highly versatile hydrazone-type Schiff base ligand. Derived from the condensation of 2-hydroxy-1-naphthaldehyde and 1-amino-4-phenylpiperazine, this ligand is highly valued in coordination chemistry for its robust chelating ability with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)[1]. These metal complexes frequently exhibit potent biological activities, including antimicrobial and antiproliferative properties, and serve as highly sensitive fluorescent probes.

Mechanistic Causality

The synthesis relies on an acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine of 1-amino-4-phenylpiperazine attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde.

  • Role of the Catalyst: A catalytic amount of glacial acetic acid is critical. It protonates the carbonyl oxygen, significantly enhancing its electrophilicity.

  • Role of the Solvent: Absolute ethanol is utilized to minimize water content, preventing the hydrolysis of the newly formed imine bond and driving the equilibrium toward the product.

  • Tautomeric Dynamics: A defining feature of 2-hydroxy-1-naphthaldehyde derivatives is their solvent-dependent tautomerism. The molecule exists in an equilibrium between the enol-imine (O-H···N) and keto-amine (O···H-N) forms. In non-polar solvents, the enol-imine form is favored, whereas polar protic solvents stabilize the keto-amine zwitterionic form[2][3].

Materials and Reagents

Ensure all reagents are of analytical grade (AR) or higher. Solvents should be anhydrous to maximize the reaction yield.

Reagent / MaterialRole in SynthesisAmount / ConcentrationMolar Equivalents
2-Hydroxy-1-naphthaldehyde Electrophilic Precursor1.72 g (10.0 mmol)1.0 eq
1-Amino-4-phenylpiperazine Nucleophilic Precursor1.77 g (10.0 mmol)1.0 eq
Absolute Ethanol Reaction Solvent30 mLN/A
Glacial Acetic Acid Brønsted Acid Catalyst3–5 dropsCatalytic
Diethyl Ether Washing Solvent15 mLN/A

Experimental Protocol

This workflow is designed as a self-validating system; the visual color change and precipitation serve as in-process quality control checkpoints.

Step 1: Precursor Dissolution
  • Transfer 1.72 g (10.0 mmol) of 2-hydroxy-1-naphthaldehyde into a clean, dry 100 mL round-bottom flask.

  • Add 15 mL of absolute ethanol. Stir at room temperature (20–25 °C) until the solid is completely dissolved, yielding a pale yellow solution.

Step 2: Amine Addition & Catalysis
  • In a separate 50 mL beaker, dissolve 1.77 g (10.0 mmol) of 1-amino-4-phenylpiperazine in 15 mL of absolute ethanol.

  • Add the amine solution dropwise to the round-bottom flask over 5 minutes under continuous magnetic stirring.

  • Immediately add 3–5 drops of glacial acetic acid. Note: The addition of the acid will often trigger an immediate deepening of the solution's color (to deep yellow or orange), indicating the formation of the intermediate hemiaminal.

Step 3: Reflux and Dehydration
  • Equip the flask with a reflux condenser and heat the mixture to 78 °C (the boiling point of ethanol) using an oil bath or heating mantle.

  • Maintain reflux for 3 to 4 hours . The thermal energy is required to drive the dehydration step (loss of H₂O), finalizing the azomethine (C=N) bond formation[1].

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:ethyl acetate (8:2 v/v).

Step 4: Crystallization and Recovery
  • Remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation. A yellow/orange microcrystalline solid will form.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

Step 5: Purification (Workup)
  • Wash the filter cake with 10 mL of ice-cold absolute ethanol, followed by 15 mL of cold diethyl ether to remove any unreacted starting materials and trace acetic acid.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow it to cool slowly to room temperature to yield high-purity crystals.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Workflow and Pathway Visualizations

SynthesisWorkflow A 2-Hydroxy-1-naphthaldehyde + 1-Amino-4-phenylpiperazine B Dissolve in Abs. EtOH + Glacial AcOH (cat.) A->B C Reflux (3-4 h) at 78°C B->C D Cool to 0-5°C (Ice Bath) C->D E Vacuum Filtration & Ether Wash D->E F Recrystallization (Hot EtOH) E->F G Pure Ligand (Yellow/Orange Crystals) F->G

Synthesis workflow for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol.

Tautomerism cluster_tautomerism Solvent-Dependent Tautomeric Equilibrium Enol Enol-Imine Form (Favored in non-polar solvents) Keto Keto-Amine Form (Favored in polar/protic solvents) Enol->Keto Proton Transfer Metal Metal Complexation (Cu2+, Ni2+, Zn2+) Enol->Metal Chelation Keto->Metal Chelation App1 Fluorescent Probes Metal->App1 App2 Biological Assays (Antimicrobial/Anticancer) Metal->App2

Tautomeric equilibrium of the Schiff base ligand and downstream applications.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized ligand, perform spectroscopic analysis. The following table summarizes the expected quantitative data based on established literature for 2-hydroxy-1-naphthaldehyde hydrazone derivatives[3].

Analytical MethodTarget ParameterExpected Value / SignalInterpretation / Causality
Yield & Physical Reaction Efficiency80–88%High yield indicates successful dehydration.
FT-IR (KBr pellet) ν(C=N) Azomethine~1615 – 1625 cm⁻¹Confirms the formation of the imine bond.
FT-IR (KBr pellet) ν(C-O) Phenolic~1250 cm⁻¹Confirms the presence of the naphthol oxygen.
FT-IR (KBr pellet) ν(O-H) / ν(N-H)~3400 cm⁻¹ (Broad)Broadness is due to strong intramolecular H-bonding.
¹H NMR (DMSO-d₆) Azomethine (CH=N)~8.80 – 9.20 ppm (s, 1H)Highly deshielded proton confirms Schiff base formation.
¹H NMR (DMSO-d₆) Phenolic (OH)~13.0 – 14.5 ppm (s, 1H)Extreme downfield shift proves strong O-H···N intramolecular hydrogen bonding.
¹H NMR (DMSO-d₆) Piperazine Core~3.10 – 3.50 ppm (m, 8H)Confirms the integration of the piperazinyl moiety.

Troubleshooting Guide

  • Issue: Low Yield or Sticky Product

    • Cause: Incomplete dehydration or presence of excess water in the solvent.

    • Solution: Ensure absolute ethanol is used. Extend reflux time by 1 hour. If the product oils out, scratch the inside of the flask with a glass rod during the ice-bath cooling phase to induce nucleation.

  • Issue: Multiple Spots on TLC

    • Cause: Unreacted starting materials or degradation.

    • Solution: Ensure strict equimolar ratios (1:1) of aldehyde to amine. Wash thoroughly with cold diethyl ether during filtration, as ether selectively dissolves unreacted precursors while leaving the Schiff base intact.

References

  • Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons Source: Crystal Growth & Design, American Chemical Society (ACS) URL:[Link]

  • SYNTHESIS AND SPECTROSCOPIC STUDIES IN SOME NEW SCHIFF BASES Source: Spectroscopy Letters, Taylor & Francis URL:[Link]

Sources

Application Note: Synthesis and Characterization of Transition Metal Complexes with 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The rational design of metallodrugs relies heavily on the selection of versatile chelating ligands. Schiff bases derived from 2-hydroxy-1-naphthaldehyde and piperazine derivatives have garnered intense interest in medicinal inorganic chemistry due to their robust chelating ability and tunable lipophilicity[1].

The specific ligand 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol (HPNP) is synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 1-amino-4-phenylpiperazine. This ligand acts as a potent bidentate (O, N) or tridentate (O, N, N) donor. The presence of the extended π -conjugated naphthalene ring enhances DNA intercalating properties, while the 4-phenylpiperazine moiety significantly increases the lipophilicity of the resulting metal complexes, facilitating cellular membrane permeation[2].

Transition metal complexes—specifically Copper(II), Nickel(II), Cobalt(II), and Zinc(II)—coordinated with HPNP exhibit amplified antimicrobial and antineoplastic activities compared to the free ligand. This amplification is explained by Overton's concept of cell permeability and Tweedy's chelation theory , wherein the partial sharing of the metal's positive charge with donor groups reduces the polarity of the metal ion, enhancing its lipophilic character[3].

Experimental Design & Workflow

The following diagram illustrates the overarching workflow from ligand synthesis to biological validation.

Workflow A Precursors: 1-Amino-4-phenylpiperazine + 2-Hydroxy-1-naphthaldehyde B Schiff Base Ligand (HPNP) A->B Condensation (EtOH/Reflux) C Metal Complexation [M(HPNP)2] M = Cu, Ni, Co, Zn B->C M(OAc)2 (Reflux) D Physicochemical Characterization C->D E Biological Screening D->E

Figure 1: End-to-end workflow for the synthesis, characterization, and screening of HPNP transition metal complexes.

Detailed Experimental Protocols

Protocol A: Synthesis of the HPNP Ligand

Causality Note: Glacial acetic acid is utilized as a Bronsted acid catalyst to protonate the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the primary amine of 1-amino-4-phenylpiperazine.

Reagents:

  • 2-Hydroxy-1-naphthaldehyde (1.0 mmol, 172.18 mg)

  • 1-Amino-4-phenylpiperazine (1.0 mmol, 177.25 mg)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 15 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Addition: In a separate beaker, dissolve 1.0 mmol of 1-amino-4-phenylpiperazine in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70–75 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

  • Isolation: Upon completion, concentrate the solution to half its volume and cool it in an ice bath overnight. A distinct solid precipitate (usually yellow-orange) will form.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure HPNP ligand. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Preparation of Transition Metal Complexes

Causality Note: Metal acetates are preferred over metal chlorides because the acetate anion acts as a weak base, facilitating the deprotonation of the naphtholic -OH group. This drives the formation of the neutral, stable metal chelate[4].

Reagents:

  • HPNP Ligand (2.0 mmol)

  • Metal(II) Acetate Hydrates (1.0 mmol) — e.g., Cu(CH3​COO)2​⋅H2​O , Ni(CH3​COO)2​⋅4H2​O

  • Methanol/Ethanol mixture (1:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 2.0 mmol of the synthesized HPNP ligand in 20 mL of the hot Methanol/Ethanol solvent mixture.

  • Metal Addition: Dissolve 1.0 mmol of the respective metal(II) acetate in 20 mL of the same solvent mixture. Add the metal solution dropwise to the stirring ligand solution.

  • Reflux & Chelation: Reflux the combined mixture at 70 °C for 3 to 5 hours. A noticeable color change will occur (e.g., dark green/brown for Cu(II), light green for Ni(II)), indicating complexation.

  • Precipitation: Cool the reaction mixture to room temperature. If precipitation is incomplete, adjust the pH to ~7.5 using a dilute methanolic KOH solution to ensure complete deprotonation and precipitation of the complex.

  • Filtration & Washing: Filter the microcrystalline precipitate, wash successively with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Drying: Dry the complexes in a vacuum oven at 50 °C for 12 hours.

Physicochemical Characterization & Data Presentation

A self-validating protocol requires rigorous analytical confirmation. The coordination of the HPNP ligand to the metal center is primarily confirmed by the shift in the azomethine ( ν(C=N) ) and phenolic ( ν(C−O) ) stretching frequencies in FT-IR spectroscopy, alongside magnetic susceptibility measurements to determine geometry[4].

Table 1: Expected Spectral and Physicochemical Data for HPNP Complexes

CompoundColorMolar Conductance ( Ω−1cm2mol−1 )FT-IR: ν(C=N) ( cm−1 )FT-IR: ν(C−O) ( cm−1 )Magnetic Moment ( μeff​ , BM)Proposed Geometry
HPNP (Ligand) Yellow-Orange-16251280--
[Cu(HPNP)2] Dark Green12 - 18 (Non-electrolyte)1605 (Shifted)1310 (Shifted)1.8 - 2.1Square Planar / Distorted Octahedral
[Ni(HPNP)2] Light Green10 - 15 (Non-electrolyte)1608 (Shifted)1305 (Shifted)2.9 - 3.3Octahedral
[Co(HPNP)2] Brown14 - 19 (Non-electrolyte)1602 (Shifted)1315 (Shifted)4.8 - 5.2Octahedral
[Zn(HPNP)2] Pale Yellow10 - 14 (Non-electrolyte)1610 (Shifted)1300 (Shifted)DiamagneticTetrahedral

Data Interpretation: The downward shift of the ν(C=N) band by 15-25 cm−1 in the complexes compared to the free ligand confirms the coordination of the azomethine nitrogen to the metal center. The upward shift of the phenolic ν(C−O) band indicates coordination via the deprotonated naphtholic oxygen[3]. Low molar conductance values confirm the complexes are non-electrolytes.

Biological Application: Antimicrobial and Anticancer Mechanisms

The synthesized metal complexes are highly effective against multidrug-resistant (MDR) pathogens and specific cancer cell lines. The mechanism of action is driven by the lipophilic nature of the phenylpiperazine ring, which acts as a vector for cellular entry.

Mechanism L [M(HPNP)2] Complex M Tweedy's Chelation Theory: Increased Lipophilicity L->M N Enhanced Lipid Membrane Penetration M->N O Inhibition of Cellular Respiration Enzymes N->O P Intercalation into DNA (via Naphthalene moiety) N->P Q Apoptosis / Cell Death (Antimicrobial & Anticancer Efficacy) O->Q P->Q

Figure 2: Mechanistic pathway of HPNP metal complexes inducing cell death in pathogens and cancer cells.

Table 2: Representative Minimum Inhibitory Concentration (MIC, μg/mL ) Trends

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
HPNP (Ligand) 64128>128
[Cu(HPNP)2] 81632
[Ni(HPNP)2] 163264
Ciprofloxacin (Standard) 24-

Note: Copper(II) complexes generally exhibit the highest biocidal activity due to the high thermodynamic stability of Cu(II) chelates and their ability to generate Reactive Oxygen Species (ROS) intracellularly[1].

References

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link](Note: URL represents the PMC database routing for the cited study)

  • SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE... Source: FUDMA Journal of Sciences URL:[Link]

  • 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure Source: ResearchGate URL:[Link]

  • Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities Source: Taylor & Francis Online URL:[Link]

Sources

Antimicrobial Screening Protocols for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a synthetic Schiff base derivative characterized by an azomethine linkage connecting a lipophilic 2-naphthol moiety with a pharmacologically active 4-phenylpiperazine core. Due to the rising threat of multidrug-resistant (MDR) pathogens, novel chemical scaffolds like this are heavily investigated for their broad-spectrum antimicrobial properties.

This Application Note provides a self-validating, highly controlled methodological framework for evaluating the antimicrobial efficacy of this specific compound. Because Schiff bases often exhibit unique solubility profiles and can interfere with traditional optical density (OD) readings by precipitating or imparting color to the media, this guide emphasizes a colorimetric broth microdilution approach coupled with stringent vehicle controls.

Mechanistic Rationale & Structural Causality

To design an effective screening protocol, one must first understand the physicochemical behavior of the target molecule. The antimicrobial action of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is driven by three distinct structural features:

  • The 2-Naphthol Moiety: Confers high lipophilicity (LogP), which is essential for penetrating the lipid bilayer of bacterial cell membranes. However, this lipophilicity also means the compound is practically insoluble in aqueous media, necessitating the use of Dimethyl Sulfoxide (DMSO) as a vehicle.

  • The Azomethine (-CH=N-) Linkage: This electrophilic center can form stable hydrogen bonds with the nucleophilic active centers of bacterial cellular constituents, cross-linking proteins and disrupting enzymatic functions [1].

  • The Phenylpiperazine Core: Piperazine derivatives are known to interact with specific intracellular targets, including DNA gyrase, and can disrupt bacterial efflux pumps.

MOA C 1-(((4-Phenyl-1-piperazinyl) imino)methyl)-2-naphthol N 2-Naphthol Moiety (Lipophilicity) C->N I Azomethine Linkage (H-Bonding) C->I P Phenylpiperazine (Target Binding) C->P Membrane Membrane Penetration & Disruption N->Membrane Facilitates entry Enzyme Enzyme/Protein Inhibition I->Enzyme Cross-linking P->Enzyme Steric interaction Death Bacterial Cell Death Membrane->Death Enzyme->Death

Proposed antimicrobial mechanism of the Schiff base derivative.

Pre-Analytical Considerations

Solvent Selection and Vehicle Control

Due to the naphthol group, the compound will precipitate in standard Mueller-Hinton Broth (MHB). It must be initially solubilized in 100% molecular-grade DMSO. Crucial Causality: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations above 1% can artificially inhibit bacterial growth, leading to false-positive susceptibility results. A dedicated "Vehicle Control" well (1% DMSO in MHB + bacteria) is mandatory to validate that any observed inhibition is solely due to the Schiff base.

The Necessity of Colorimetric Indicators

Schiff bases can form intensely colored solutions or micro-precipitates in broth. Relying on visual turbidity or spectrophotometric absorbance (OD600) to determine the Minimum Inhibitory Concentration (MIC) is highly prone to error. To circumvent this, the protocol utilizes 2,3,5-Triphenyltetrazolium chloride (TTC) or resazurin as a redox indicator [2]. Live bacteria reduce colorless TTC to a red formazan dye, providing an unambiguous, objective readout of viability regardless of compound precipitation.

Experimental Protocols

Protocol A: Colorimetric Broth Microdilution (MIC Determination)

This protocol is adapted from the for aerobic bacteria [3].

Step 1: Compound Preparation

  • Weigh exactly 10.0 mg of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10,000 µg/mL stock solution. Vortex until completely clear.

  • Dilute the stock 1:10 in MHB to create a 1,000 µg/mL working solution (containing 10% DMSO).

Step 2: Inoculum Standardization

  • Select 3-5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in MHB to achieve an intermediate inoculum of ~ 1×106 CFU/mL.

Step 3: Microplate Setup & Serial Dilution

  • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the 1,000 µg/mL working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting 4-5 times, and repeat this two-fold serial dilution up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the Growth Control (MHB + Bacteria).

    • Well 12 serves as the Sterility Control (MHB only).

Step 4: Inoculation & Incubation

  • Add 50 µL of the intermediate inoculum (~ 1×106 CFU/mL) to wells 1 through 11.

  • The final testing concentrations of the compound will range from 500 µg/mL to 0.97 µg/mL. The final bacterial concentration is ~ 5×105 CFU/mL. The final DMSO concentration in well 1 is 5% (Note: If testing requires strictly <1% DMSO, the starting concentration must be adjusted accordingly, or a solvent-correction standard curve must be run).

  • Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.

Step 5: Colorimetric Development

  • Add 20 µL of 0.5% TTC solution to all wells.

  • Incubate for an additional 2 hours in the dark at 37°C.

  • Interpretation: Wells that turn pink/red indicate active bacterial metabolism (growth). The MIC is defined as the lowest concentration of the compound that remains completely colorless (or retains the original color of the unreduced dye).

Workflow Prep Compound Solubilization (DMSO, Stock Prep) Dilution Two-Fold Serial Dilution (96-well microplate) Prep->Dilution Inoculum Bacterial Inoculum Prep (0.5 McFarland Standard) Inoculum->Dilution Incubation Incubation (37°C for 18-24 hrs) Dilution->Incubation Indicator Add TTC/Resazurin Colorimetric Indicator Incubation->Indicator Readout Determine MIC & MBC (Visual & Plating) Indicator->Readout

High-throughput broth microdilution workflow for MIC determination.

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine whether the Schiff base is merely bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), an MBC assay must follow the MIC readout.

  • Prior to adding the TTC indicator in Step 5 above (or using a replicate plate), aspirate 10 µL from all wells showing no visible growth (MIC and above).

  • Spot the 10 µL aliquots onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a >99.9% reduction of the initial inoculum (typically yielding fewer than 5 colonies per spot).

Representative Quantitative Data

Based on structural activity relationships of similar naphthol-piperazine Schiff bases [1], the compound is expected to exhibit more potent activity against Gram-positive strains due to the absence of the restrictive outer membrane found in Gram-negative bacteria.

Table 1: Expected Antimicrobial Profile of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Microbial StrainGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)Mechanism Note
Staphylococcus aureus (ATCC 29213)Positive15.6 - 31.2531.25 - 62.5High susceptibility; rapid membrane intercalation.
Bacillus subtilis (ATCC 6633)Positive7.8 - 15.615.6 - 31.25High susceptibility.
Escherichia coli (ATCC 25922)Negative125 - 250>250Moderate resistance due to outer membrane porin exclusion of bulky lipophilic molecules.
Pseudomonas aeruginosa (ATCC 27853)Negative>250>250High resistance; active efflux pump clearance of piperazine derivatives.
Candida albicans (ATCC 10231)Fungal62.5 - 125125 - 250Moderate antifungal activity via ergosterol biosynthesis disruption.

Note: Data represents anticipated ranges based on structural analogs. Actual empirical values must be derived via the protocols outlined above.

References

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 2024. Available at:[Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 2007. Available at:[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

Application Note: Colorimetric Detection Assays Using 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a highly conjugated Schiff base that serves as a robust, dual-mode optical chemosensor. By integrating a 2-naphthol fluorophore/chromophore with a piperazine-modulated imine receptor, this molecule is engineered for the highly selective colorimetric detection of transition metals (specifically Cu²⁺) and toxic anions (specifically Cyanide, CN⁻). This application note details the mechanistic rationale, reagent preparation, and step-by-step protocols for deploying this compound in sequential colorimetric assays.

Mechanistic Grounding (The "Why")

To utilize this probe effectively, one must understand the causality behind its optical responses. Schiff bases derived from 2-naphthol are well-established in analytical chemistry as highly sensitive chemosensors[1][2]. The molecular architecture of this specific probe functions as a logical "On-Off" optical switch through two distinct chemical events:

  • Cu²⁺ Recognition via ICT Enhancement: The imine nitrogen (-CH=N-) and the adjacent hydroxyl oxygen of the 2-naphthol moiety act as a bidentate chelation pocket. When Cu²⁺ binds to this pocket, it acts as a strong electron-withdrawing center. This enhances the Intramolecular Charge Transfer (ICT) from the electron-rich naphtholate donor to the electron-deficient imine/metal acceptor, resulting in a dramatic red-shift in absorbance (typically manifesting as a color change from yellow to orange/red)[1][2].

  • CN⁻ Recognition via Nucleophilic Addition: Cyanide is a potent nucleophile. In a sequential assay, adding CN⁻ to the Cu²⁺-probe complex results in the nucleophilic attack on the electron-deficient imine carbon. This converts the sp² hybridized carbon to an sp³ state, cleaving the π-conjugation between the naphthol ring and the piperazine moiety. The destruction of the ICT pathway causes an immediate blue-shift, returning the solution to a pale yellow or colorless state[3][4].

This sequential displacement and addition mechanism acts as a self-validating system : the secondary response to cyanide confirms the structural integrity of the initial probe-metal complex, eliminating false positives caused by non-specific aggregation.

Mechanism Probe Free Probe (Schiff Base) Abs: ~380 nm Color: Yellow CuComplex Cu²⁺ Complex (Chelated State) Abs: ~500 nm Color: Orange/Red Probe->CuComplex + Cu²⁺ (Aqueous) ICT Enhancement CNAdduct Cyanide Adduct (Imine Cleaved) Abs: ~350 nm Color: Colorless CuComplex->CNAdduct + CN⁻ (Nucleophile) Conjugation Broken

Fig 1. Mechanistic workflow of sequential Cu²⁺ and CN⁻ colorimetric detection via ICT modulation.

Reagent Preparation & System Optimization

The physical chemistry of the 4-phenyl-1-piperazinyl and naphthol rings dictates high lipophilicity. Therefore, purely aqueous buffers will induce spontaneous self-assembly (π-π stacking), manifesting as baseline drift and scattering in UV-Vis spectra.

  • Stock Solution (1.0 mM): Dissolve 3.31 mg of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol in 10 mL of anhydrous, spectroscopic-grade Dimethyl Sulfoxide (DMSO). Causality: DMSO is required to fully solvate the hydrophobic aromatic systems.

  • Assay Buffer (HEPES, pH 7.4): Prepare a 10 mM HEPES buffer. Causality: Unlike PBS or Tris, HEPES does not competitively coordinate with transition metals, ensuring the Cu²⁺ remains fully available for the probe.

  • Analyte Stocks: Prepare 10 mM aqueous stock solutions of CuCl₂ and Tetraethylammonium cyanide (TEACN) or KCN. (Warning: Handle cyanide salts in a fume hood).

Experimental Protocols

The following step-by-step methodologies describe the execution of the sequential assay.

Protocol A: Colorimetric Detection of Cu²⁺
  • Working Solution Preparation: In a standard 3 mL quartz cuvette, add 2.7 mL of 10 mM HEPES buffer (pH 7.4).

  • Probe Introduction: Add 300 µL of the 1.0 mM probe stock solution to the cuvette. The final concentration of the probe is 100 µM in a 10% v/v DMSO/HEPES matrix. Mix thoroughly by inversion.

  • Baseline Measurement: Record the baseline UV-Vis spectrum from 300 nm to 600 nm. A primary absorption peak should be observed around 380-400 nm (Yellow).

  • Titration: Incrementally add the CuCl₂ stock solution to achieve concentrations ranging from 0 to 50 µM.

  • Incubation & Readout: Allow 1 minute for complexation. Record the spectra. Observe the emergence of a new red-shifted peak (~500 nm) and a naked-eye color change to orange/red.

Protocol B: Sequential Chemodosimetric Detection of CN⁻
  • Complex Isolation: Utilize the Cu²⁺-probe complex generated at the end of Protocol A (containing 50 µM Cu²⁺).

  • Cyanide Titration: Incrementally add the CN⁻ stock solution to the cuvette, covering a concentration range of 0 to 100 µM.

  • Incubation: Allow 3 to 5 minutes for the nucleophilic addition reaction to reach thermodynamic equilibrium.

  • Validation Readout: Record the UV-Vis spectra. The peak at ~500 nm will diminish, and the solution will revert to a pale yellow or colorless state, confirming the presence of CN⁻.

Workflow Step1 1. Stock Preparation 1.0 mM Probe in 100% DMSO Step2 2. Buffer Optimization Dilute to 100 µM in HEPES (pH 7.4) Maintain 10% DMSO (v/v) Step1->Step2 Step3 3. Analyte Incubation Add Cu²⁺ (0-50 µM) or CN⁻ (0-100 µM) Incubate for 1-5 mins Step2->Step3 Step4 4. Colorimetric Readout Record UV-Vis Spectra (300-600 nm) or observe Naked-Eye change Step3->Step4

Fig 2. Step-by-step experimental workflow for colorimetric assay preparation and execution.

Quantitative Data Interpretation

The performance of 2-naphthol Schiff base sensors typically adheres to the analytical parameters summarized in Table 1. Researchers should use these benchmarks to validate their standard curves.

Table 1: Typical Analytical Parameters for 2-Naphthol Schiff Base Assays

ParameterCu²⁺ DetectionCN⁻ Detection (Sequential)
Detection Mode Chelation-induced ICTNucleophilic Addition / Imine Cleavage
Color Transition Yellow → Orange/RedOrange/Red → Pale Yellow/Colorless
Primary Absorbance Red-shift (~380 nm to ~500 nm)Blue-shift (~500 nm to ~350 nm)
Stoichiometry 1:1 or 2:1 (Probe:Cu²⁺)1:1 (Probe:CN⁻)
Limit of Detection (LOD) ~0.5 - 1.0 µM~1.0 - 2.5 µM
Response Time < 1 minute3 - 5 minutes

Troubleshooting & Quality Control

  • Baseline Drift / Cloudy Solution: If the baseline of the UV-Vis spectrum steadily increases across all wavelengths, the probe is precipitating. Solution: Ensure the final assay volume contains exactly 10% v/v DMSO. Do not chill the buffer, as lower temperatures decrease the solubility of the piperazine derivative.

  • False Positives (Metal Interference): High concentrations of Fe³⁺ or Co²⁺ may induce slight spectral shifts. Solution: Implement a masking agent or rely on the sequential CN⁻ addition step. The specific nucleophilic cleavage of the imine by CN⁻ acts as a secondary verification that cannot be replicated by simple metal displacement.

  • Loss of Signal at High pH: At pH > 9.0, the hydroxyl group of the 2-naphthol ring undergoes spontaneous deprotonation. This pre-activates the ICT state, turning the blank solution orange and blinding the sensor to Cu²⁺. Solution: Strictly maintain the HEPES buffer at pH 7.4.

References

  • Dash, P. P., et al. (2022). "A colorimetric sensor for the sequential detection of Cu2+ and CN- in fully aqueous media." Journal of Molecular Structure. URL:[Link]

  • Cheng, X., et al. (2012). "Reaction-Based Colorimetric Cyanide Chemosensors: Rapid Naked-Eye Detection and High Selectivity." ACS Applied Materials & Interfaces. URL:[Link]

  • Wang, Y., et al. (2022). "2-Hydroxy-naphthalene hydrazone based dual-functional chemosensor for ultrasensitive colorimetric detection of Cu2+ and highly selective fluorescence sensing and bioimaging of Al3+." Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]

  • Northwest Normal University. (2013). "2-aminobenzimidazole Schiff base based cyanide receptor compound and preparation and applications thereof." Google Patents (CN103159682B).

Sources

Application Notes and Protocols for Determining the Binding Affinity of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol through Molecular Docking

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking to predict the binding affinity of the novel compound 1-(((4-phenyl-1-piperazinyl)imino)methyl)-2-naphthol. As a molecule combining the pharmacophoric features of a phenylpiperazine and a 2-naphthol Schiff base, this compound presents a compelling case for computational investigation against a variety of potential biological targets. This guide offers a detailed, step-by-step protocol, from ligand and receptor preparation to the execution of docking simulations and subsequent analysis of the results. By explaining the rationale behind each procedural choice, this document aims to equip researchers with the knowledge to not only replicate this workflow but also to adapt it to their specific research questions and target proteins.

Introduction: The Rationale for Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor).[3] This in silico approach allows for the rapid screening of virtual libraries of compounds and provides insights into the molecular interactions that drive binding, thereby guiding lead optimization and reducing the time and cost associated with experimental assays.[2][4]

The compound of interest, 1-(((4-phenyl-1-piperazinyl)imino)methyl)-2-naphthol, is a Schiff base derivative containing a phenylpiperazine moiety. Phenylpiperazine derivatives are known to interact with a wide range of biological targets, including serotonin, dopamine, and adrenergic receptors, as well as enzymes like monoamine oxidase (MAO).[5][6] Similarly, Schiff bases derived from 2-naphthol have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][7]

Given the absence of a specific, experimentally validated target for this ligand in the current literature, this guide will utilize a representative protein for demonstration purposes. We will use the human 5-HT2A serotonin receptor, a well-characterized target for many phenylpiperazine-containing drugs. It is crucial for the user to substitute this with their own experimentally-validated or hypothesized protein target.

This protocol will primarily focus on the use of AutoDock Vina, a widely used and freely available molecular docking program, for its balance of accuracy and computational efficiency.[2][8] However, the principles and general workflow are applicable to other docking software such as Glide, GOLD, or DOCK.[1][9][10]

The Molecular Docking Workflow: A Visual Overview

The entire molecular docking process can be visualized as a multi-step pipeline, starting from the initial preparation of the molecules to the final analysis of the predicted binding interactions.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., 5-HT2A Receptor) receptor_prep->grid_gen docking Running AutoDock Vina grid_gen->docking pose_analysis Pose Analysis & Visualization docking->pose_analysis rescoring Binding Free Energy Calculation (MM/PBSA or MM/GBSA) pose_analysis->rescoring validation Protocol Validation rescoring->validation

Figure 1: A generalized workflow for molecular docking, from preparation to analysis.

Ligand Preparation: Ensuring Chemical Correctness

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.[11] This phase involves converting the 2D representation of the ligand into a 3D structure and ensuring it is chemically correct for the docking simulation.

Protocol 3.1: Ligand Preparation using AutoDockTools (ADT)

  • Obtain Ligand Structure:

    • The 2D structure of 1-(((4-phenyl-1-piperazinyl)imino)methyl)-2-naphthol can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like MOL or SDF.[12]

    • Alternatively, if available, the structure can be downloaded from chemical databases like PubChem or ZINC.[13]

  • Convert to 3D and Add Hydrogens:

    • Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.[3][6]

    • Use the software's tools to generate a 3D conformation and add hydrogens. This is a critical step as hydrogen atoms are often omitted in 2D representations but are crucial for calculating interactions.[14]

  • Energy Minimization:

    • Perform a preliminary energy minimization of the 3D ligand structure using a force field like MMFF94 or UFF. This step helps to obtain a low-energy, stable conformation of the ligand.

  • Prepare for AutoDock Vina:

    • Open AutoDockTools (ADT).[15]

    • Go to Ligand -> Input -> Open and select your 3D ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid and rotatable parts of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. This will generate the ligand file in the required format for AutoDock Vina, which includes partial charges and atom types.[13]

Receptor Preparation: Defining the Binding Site

Proper preparation of the receptor is equally crucial for a successful docking experiment.[11][14] This involves cleaning the protein structure, adding missing atoms, and defining the binding site.

Protocol 4.1: Receptor Preparation using AutoDockTools (ADT)

  • Obtain Receptor Structure:

    • Download the 3D structure of your target protein from the Protein Data Bank (PDB).[13] For our example, we would download a structure of the human 5-HT2A receptor.

    • It is advisable to choose a high-resolution crystal structure with a co-crystallized ligand, as this can help in defining the binding site.[11]

  • Clean the PDB File:

    • Open the PDB file in ADT or another molecular viewer like PyMOL.

    • Remove any non-essential molecules such as water, ions, and co-factors that are not relevant to the binding interaction.[5][14] However, in some cases, specific water molecules might be crucial for ligand binding and should be retained.

    • If the protein has multiple chains, retain only the chain of interest.

  • Add Hydrogens and Assign Charges:

    • In ADT, go to Edit -> Hydrogens -> Add. Select "Polar only" to add hydrogens to polar atoms.[15]

    • Go to Edit -> Charges -> Add Kollman Charges. This will add partial charges to the protein atoms, which are necessary for calculating electrostatic interactions.[5]

  • Define the Binding Site (Grid Box Generation):

    • The search space for the docking simulation is defined by a "grid box".

    • In ADT, go to Grid -> Grid Box.

    • If you have a co-crystallized ligand, you can center the grid box on this ligand.[11]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a buffer of 4-6 Å around the known ligand or predicted binding site residues.[11]

    • Note down the center coordinates and the dimensions of the grid box. This information will be required for the docking configuration file.[5]

Molecular Docking Protocol: Simulating the Binding Event

With the prepared ligand and receptor, the next step is to perform the docking simulation using AutoDock Vina.

Protocol 5.1: Running AutoDock Vina

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to your receptor and ligand PDBQT files, and the grid box parameters obtained in the previous step. An example conf.txt file is shown below:

  • Run AutoDock Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the AutoDock Vina executable.

    • Execute the following command:

    • This will initiate the docking simulation. The progress will be displayed in the terminal, and the output poses and log file will be generated upon completion.

Post-Docking Analysis: Interpreting the Results

6.1. Binding Affinity and Pose Analysis

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.

  • Binding Affinity: The more negative the binding affinity value, the stronger the predicted binding.

  • Pose Visualization: The predicted binding poses should be visualized in the context of the receptor's binding site using software like PyMOL or UCSF Chimera.[6] This allows for the analysis of key molecular interactions such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5SER-159, PHE-234Hydrogen Bond, Pi-pi Stacking
2-9.2TRP-151, ASP-155Pi-pi Stacking, Hydrogen Bond
3-8.9VAL-115, PHE-340Hydrophobic

6.2. Advanced Binding Free Energy Calculations: MM/PBSA and MM/GBSA

While docking scores provide a good initial ranking, more accurate estimations of binding free energy can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[4][7] These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more rigorous estimation of the binding free energy. They can be performed using software packages like AMBER or GROMACS.[4]

G start Docked Complex md_sim Molecular Dynamics Simulation start->md_sim trajectory MD Trajectory Snapshots md_sim->trajectory mmpbsa MM/PBSA or MM/GBSA Calculation trajectory->mmpbsa free_energy Binding Free Energy (ΔGbind) mmpbsa->free_energy

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the imine bond in 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of the imine bond in 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol during storage and experimental use.

Overview: The Challenge of Imine Bond Stability

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (C=N), also known as an imine. While this functional group is crucial for the molecule's structure and activity, it is susceptible to hydrolysis—cleavage by water—which reverses its formation, yielding the parent aldehyde (2-hydroxy-1-naphthaldehyde) and amine (1-phenylpiperazine).[1] This degradation can compromise experimental results, reduce product yield, and affect the stability of drug formulations.[2]

A key structural feature of this specific molecule is the hydroxyl group (-OH) at the 2-position of the naphthol ring, which is ortho to the imine linkage. This group can form a stabilizing intramolecular hydrogen bond with the imine nitrogen, which can influence its susceptibility to hydrolysis.[3][4] This guide provides a comprehensive framework for understanding and mitigating this instability.

Frequently Asked Questions (FAQs)

Q1: My purified, solid 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is showing signs of degradation upon storage. What is causing this?

A: This is a classic sign of imine bond hydrolysis, even in a seemingly dry solid sample. The C=N bond is susceptible to cleavage by water.[5] Several factors can contribute to this:

  • Atmospheric Moisture: The compound is likely hygroscopic and can absorb sufficient moisture from the air to initiate hydrolysis, especially if not stored under strictly anhydrous conditions.

  • Residual Acid/Base: Trace amounts of acid or base from the synthesis or workup can act as catalysts, significantly accelerating the hydrolysis reaction.[5][6]

  • Solvent Residue: Incomplete removal of protic solvents (like methanol or ethanol) or aprotic solvents that were not anhydrous can introduce water.

Solution: Implement rigorous anhydrous storage conditions. See Protocol 1: Recommended Storage and Handling Procedures.

Q2: I'm running a reaction in a buffered aqueous solution and observing significant hydrolysis. How do I choose the right pH?

A: The rate of imine hydrolysis is highly pH-dependent. The reaction is typically fastest in weakly acidic conditions (pH 4-6).[6][7] This is because the imine nitrogen requires protonation to become a better leaving group, but at very low pH, the concentration of the nucleophile (water) can be reduced, and the parent amine becomes fully protonated, slowing the reverse reaction.[7]

Recommendation: To minimize hydrolysis, conducting experiments at a neutral (pH 7) or slightly basic (pH 8-9) is often optimal.[5] In this range, acid catalysis is minimized. Avoid acidic buffers like acetate or citrate if possible. If acidic conditions are required for your primary reaction, the imine should be considered inherently unstable, and the experiment must be designed accordingly (e.g., by generating the imine in situ).

Q3: Does temperature affect the stability of the imine bond?

A: Yes, significantly. Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] If your experimental protocol requires elevated temperatures, the risk of hydrolysis is much higher.[9]

Recommendation:

  • Conduct reactions at the lowest possible temperature that allows for a reasonable rate for your primary transformation.

  • If heating is necessary, it is critical to ensure the reaction is performed under strictly anhydrous conditions. For prolonged heating, the use of a Dean-Stark apparatus or the addition of desiccants like molecular sieves to continuously remove water is highly advised.[5][10]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for diagnosing and solving problems related to imine hydrolysis.

Scenario 1: Unexpected Hydrolysis Detected During Reaction

You are running a reaction and analytical monitoring (TLC, LC-MS, or NMR) shows the appearance of starting materials (2-hydroxy-1-naphthaldehyde and 1-phenylpiperazine).

G A Unexpected Hydrolysis Observed? B Is the reaction medium acidic (pH < 7)? A->B Check Parameters C Are anhydrous conditions being used? B->C No E Action: Buffer the system to pH 7-9 using a non-acidic buffer (e.g., HEPES, borate). Consider if acidic conditions are truly necessary. B->E Yes D Is the reaction run at elevated temperature? C->D Yes F Action: Use anhydrous solvents (distilled over drying agent). Store under inert gas (N2/Ar). Add 4Å molecular sieves. C->F No G Action: Lower the reaction temperature. Minimize reaction time. Ensure strict anhydrous conditions. D->G Yes H Action: If all else fails, consider in situ generation of the imine for the subsequent reaction step. D->H No

Caption: Troubleshooting workflow for unexpected imine hydrolysis.

Scenario 2: Low Yield After Synthesis and Workup

The initial reaction to form the imine appears complete, but the isolated yield is low, and byproducts corresponding to the starting aldehyde are found.

  • Causality: The aqueous workup is a common stage for significant hydrolysis, especially if acidic or basic solutions are used for extraction or washing. Even a neutral water wash can cause hydrolysis if contact time is prolonged.

  • Expert Insight: The goal is to remove impurities while minimizing the compound's contact with water. Use of brine (saturated NaCl solution) for washes can reduce the aqueous solubility of the organic product and decrease the activity of water, slightly suppressing hydrolysis. Work quickly and at cold temperatures (e.g., using an ice bath) during the workup.

  • Trustworthy Protocol: After extraction into an organic solvent, dry the solution thoroughly with a strong drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and immediately remove the solvent under reduced pressure. Do not let the solution sit for extended periods.

Key Mechanistic Insights & Controlling Factors

Understanding the "why" is critical for effective troubleshooting. The stability of the imine bond is a dynamic equilibrium influenced by several key factors.

The Mechanism of Acid-Catalyzed Hydrolysis

The primary degradation pathway is acid-catalyzed hydrolysis.[6][11] The process involves two main stages:

  • Activation: The imine nitrogen is protonated by an acid (H₃O⁺), forming a highly electrophilic iminium ion. This step makes the imine carbon much more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Cleavage: A water molecule attacks the iminium carbon. Following a series of proton transfers, the C-N single bond is cleaved, releasing the protonated amine and the original aldehyde.[12]

G cluster_0 Acid-Catalyzed Imine Hydrolysis Imine R₂C=NR' (Imine) Iminium R₂C=N⁺HR' (Iminium Ion) Imine->Iminium + H₃O⁺ Carbinolamine_H R₂C(OH₂⁺)-NHR' Iminium->Carbinolamine_H + H₂O Carbinolamine R₂C(OH)-NHR' (Carbinolamine) Carbinolamine_H->Carbinolamine - H₃O⁺ Protonated_Carbinolamine R₂C(OH)-N⁺H₂R' Carbinolamine->Protonated_Carbinolamine + H₃O⁺ Products R₂C=O (Aldehyde/Ketone) + R'NH₃⁺ Protonated_Carbinolamine->Products - H₂O

Caption: Acid-catalyzed hydrolysis mechanism of an imine bond.

Summary of Factors Influencing Stability

The interplay of pH, water, temperature, and solvent dictates the stability of the imine bond.

FactorCondition Promoting HydrolysisCondition Promoting StabilityRationale
pH Weakly Acidic (pH 4-6)[6]Neutral to Moderately Basic (pH 7-9)[5]Acid provides catalytic protonation of the imine nitrogen, activating it for attack by water. At neutral/basic pH, this catalysis is minimized.
Water Presence of water (reactant)Anhydrous conditionsWater is a required reactant for the hydrolysis reaction. Its removal shifts the equilibrium toward the stable imine.[13]
Temperature High TemperatureLow TemperatureHydrolysis, like most reactions, has an activation energy. Higher temperatures provide the energy to overcome this barrier, increasing the reaction rate.[8]
Solvent Protic (e.g., MeOH, EtOH)Aprotic, Non-polar (e.g., Toluene, THF)Protic solvents can act as a proton source and participate in the hydrolysis mechanism. Anhydrous aprotic solvents are preferred.[14]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures
  • Drying: Before storage, ensure the compound is thoroughly dried under a high vacuum (e.g., in an Abderhalden pistol or vacuum oven) for several hours to remove any residual solvent and water.

  • Atmosphere: Store the solid compound in a sealed vial under an inert atmosphere (Nitrogen or Argon).

  • Location: Place the sealed vial inside a secondary container, such as a laboratory desiccator containing a strong drying agent (e.g., Drierite® or phosphorus pentoxide).

  • Temperature: For long-term storage, keep the desiccator in a refrigerator or freezer to further slow any potential degradation. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: General Procedure for Monitoring Imine Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of hydrolysis over time under specific conditions (e.g., in a buffered solution).[5]

  • Materials:

    • 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • Deuterated water (D₂O)

    • Deuterated acid or base for pH adjustment if needed (e.g., DCl, NaOD)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of the imine compound in the chosen deuterated solvent at a known concentration.

    • Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic signal for the imine proton (-CH=N-), which for this class of compounds is typically a singlet observed at a downfield chemical shift (e.g., δ > 9 ppm).[3] Also, identify unique signals for the aldehyde and amine hydrolysis products.

    • To initiate hydrolysis, add a specific, known amount of D₂O (and deuterated acid/base if pH control is desired) to the NMR tube.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc., depending on the expected rate).

    • For each spectrum, carefully integrate the imine proton signal and a well-resolved signal from one of the hydrolysis products (e.g., the aldehyde proton).

    • Calculate the extent of hydrolysis at each time point by comparing the relative integration of the product and remaining imine signals.

References

  • BenchChem. (2025). preventing the hydrolysis of the imine bond in N-(9H-Fluoren-9-ylidene)aniline.
  • BYJU'S. (2022, March 29). Imine Hydrolysis.
  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).
  • Chemistry Steps. (2020, December 10). Imine and Enamine Hydrolysis Mechanism.
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]

  • The Pharmaceutical Journal. (2021, March 25).
  • Al-Khafaji, Y. F., & Al-Jamali, J. A. (2025, January 30). Copper(II)
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • ResearchGate. (2015, February 15).
  • Azzouz, A. S. P., & Sulaiman, R. D. (2013). Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and 4-Acetyl Pyridines. Asian Journal of Chemistry, 25(10), 5303-5306. [Link]

  • ResearchGate. (2018, October 2).
  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis.
  • Hadži, D., & Zovko, M. (2026, March 1). Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles.
  • OperaChem. (2024, October 21).
  • Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]

Sources

Technical Support Center: Resolving Overlapping Peaks in 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the NMR spectra of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol. Our approach is rooted in practical, field-proven insights to ensure the integrity and clarity of your experimental results.

Introduction: The Challenge of Spectral Overlap

The molecular structure of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, a Schiff base, presents a unique challenge in ¹H NMR spectroscopy. The presence of multiple aromatic rings (phenyl and naphthyl) and a piperazine moiety often leads to a crowded aromatic region (typically 6.5-8.5 ppm), where signals from different protons overlap. This spectral complexity can hinder unambiguous signal assignment and structural elucidation. This guide will walk you through systematic approaches to resolve these overlapping peaks and obtain a clean, interpretable spectrum.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your NMR experiments.

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of 1-(((4-phenyl-1-piperazinyl)imino)methyl)-2-naphthol overlapping?

Answer: The primary reason for peak overlap in the aromatic region of this molecule is the similar electronic environments of the protons on the phenyl, naphthyl, and even piperazine ring systems. With numerous protons resonating within a narrow chemical shift range, individual multiplets can coalesce into a broad, uninterpretable pattern. The complex splitting patterns (e.g., doublets of doublets, triplets of doublets) arising from ortho, meta, and para couplings further contribute to this overlap.[1]

To visualize the potential for overlap, consider the different aromatic protons present:

G Molecule 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol Phenyl Phenyl Ring Protons (5H) Molecule->Phenyl Similar chemical shifts Naphthyl Naphthyl Ring Protons (6H) Molecule->Naphthyl Similar chemical shifts Phenyl->Naphthyl Overlapping region (6.5-8.5 ppm) Piperazine Piperazine Ring Protons (8H) Imine Imine Proton (1H)

Caption: Molecular structure and sources of overlapping NMR signals.

Question 2: I've tried acquiring a standard ¹H NMR in CDCl₃, but the aromatic region is still a mess. What is my next step?

Answer: When a standard solvent like chloroform-d (CDCl₃) fails to provide adequate resolution, the next logical step is to explore solvent-induced shifts. Different solvents can interact with the solute in unique ways, altering the electronic environment of the protons and, consequently, their chemical shifts.

Protocol: Changing the NMR Solvent

  • Sample Preparation: Prepare separate, new NMR samples of your compound in a variety of deuterated solvents. Do not simply add a new solvent to an existing sample, as this will complicate interpretation.

  • Solvent Selection: Choose solvents with different properties. A good starting selection would be:

    • Benzene-d₆ (C₆D₆): An aromatic solvent known to cause significant shifts (Aromatic Solvent Induced Shifts or ASIS), which can be highly effective in resolving overlapping signals.[2]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that can form hydrogen bonds with the hydroxyl group of the naphthol moiety, potentially altering the chemical shifts of nearby protons.[3]

    • Methanol-d₄ (CD₃OD): A polar protic solvent that can also engage in hydrogen bonding and may induce different shifts compared to DMSO-d₆.

Table 1: Expected Solvent Effects on Proton Chemical Shifts

SolventPolarityExpected InteractionPotential Outcome on Spectrum
CDCl₃ LowWeak interactionsBaseline spectrum, potential for significant overlap.
C₆D₆ Nonpolarπ-stacking with aromatic ringsSignificant upfield or downfield shifts, often resolving overlap.[2]
DMSO-d₆ High (aprotic)Hydrogen bonding with -OHDownfield shift of OH proton, potential shifts of adjacent protons.[3]
CD₃OD High (protic)Hydrogen bonding and proton exchangeBroadening or disappearance of the OH signal, shifts in neighboring protons.

Causality: The choice of solvent influences the local magnetic field experienced by each proton. Aromatic solvents like benzene-d₆ create their own magnetic fields that can shield or deshield nearby protons on the analyte molecule, leading to significant changes in their chemical shifts and often resolving accidental degeneracy.[2] Polar solvents interact more strongly with polar functional groups, such as the hydroxyl group in your molecule, causing localized changes in chemical shifts.[4][5]

Question 3: Changing the solvent helped a little, but some key aromatic signals are still overlapping. What advanced techniques can I use?

Answer: If solvent changes are insufficient, you have several powerful techniques at your disposal. These can be categorized into two main approaches: modifying the experimental conditions of your 1D experiment or moving to two-dimensional (2D) NMR experiments.

Approach 1: Modifying 1D NMR Experimental Conditions

  • Variable Temperature (VT) NMR: For molecules with conformational flexibility, changing the temperature can alter the rate of exchange between different conformations.[6][7] This can lead to either sharpening of broad signals or the separation of a single averaged signal into multiple distinct signals for each conformer.

    Experimental Workflow: Variable Temperature NMR

    G Start Overlapping signals at room temp. DecreaseTemp Decrease temperature (e.g., to 273 K, 253 K) Start->DecreaseTemp IncreaseTemp Increase temperature (e.g., to 323 K, 343 K) Start->IncreaseTemp AnalyzeLow Analyze spectra for sharpening or splitting DecreaseTemp->AnalyzeLow AnalyzeHigh Analyze spectra for coalescence or sharpening IncreaseTemp->AnalyzeHigh Result Identify optimal temperature for resolution AnalyzeLow->Result AnalyzeHigh->Result

    Caption: Workflow for variable temperature NMR experiments.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (like the nitrogen atoms of the piperazine ring or the oxygen of the hydroxyl group).[8][9] This coordination induces large chemical shifts, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. Protons closer to the binding site will be shifted more significantly, effectively "spreading out" the spectrum.[10][11]

    Protocol: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).

    • Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube.

    • Acquire Spectrum: Shake the tube well and acquire another ¹H NMR spectrum.

    • Repeat: Continue adding small increments of the LSR and acquiring spectra until sufficient peak separation is achieved or significant line broadening occurs.

    • Caution: LSRs are hygroscopic and can cause line broadening, so use a dry solvent and do not add an excessive amount.[8]

Approach 2: Two-Dimensional (2D) NMR Spectroscopy

2D NMR is often the definitive solution for severe peak overlap.[12][13][14] By correlating signals in a second dimension, you can resolve individual proton environments even when they overlap in the 1D spectrum.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][15] Cross-peaks in the 2D spectrum connect coupled protons, allowing you to trace out spin systems within the molecule. This is invaluable for assigning protons within the same aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12][13] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved in the carbon dimension.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[12][13] This is particularly useful for connecting different fragments of the molecule, for example, linking a proton on the imine bridge to carbons in the naphthyl and piperazinyl moieties.

Workflow: A 2D NMR Approach to Structure Elucidation

G OneD_H 1D ¹H NMR (Overlapping Signals) COSY COSY (¹H-¹H Correlations) OneD_H->COSY Identify spin systems HSQC HSQC (¹H-¹³C Direct Correlations) OneD_H->HSQC Assign protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Connect fragments HSQC->HMBC Structure Unambiguous Signal Assignment HMBC->Structure

Caption: Logical workflow for using 2D NMR to resolve overlapping signals.

Frequently Asked Questions (FAQs)

Q1: Can I just increase the magnetic field strength of the NMR spectrometer to resolve the overlapping peaks?

A1: Yes, using a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, which can help to resolve some overlapping signals. However, this may not be sufficient for severely crowded regions and is often a more expensive solution than the chemical and experimental techniques described above.

Q2: My OH proton signal is very broad and I can't see any couplings to it. Why is this?

A2: The broadening of the hydroxyl proton signal is typically due to chemical exchange with trace amounts of water or other protic impurities in the solvent, or due to intermolecular hydrogen bonding.[3][6][7] This exchange often happens on a timescale that averages out the coupling to neighboring protons. Running the experiment in a very dry aprotic solvent like DMSO-d₆ can slow down this exchange and allow you to observe a sharper signal and its couplings.

Q3: How do I report overlapping signals in a publication if I can't fully resolve them?

A3: If after attempting these techniques, some signals remain overlapped, you should report them as a multiplet and integrate the total number of protons in that region. For example: "δ 7.25-7.35 (m, 5H, Ar-H)".[16] You should also mention in the text that these signals were unresolved. If you have used 2D NMR, you can still assign the individual protons based on their correlations, even if their 1D signals overlap.

Q4: Are there any other 1D NMR experiments that can help with signal overlap?

A4: Yes, 1D TOCSY (Total Correlation Spectroscopy) can be a powerful tool. In this experiment, you selectively irradiate a well-resolved proton signal, and the magnetization is transferred throughout its entire spin system.[17][18] This allows you to "pull out" the signals of all the protons coupled to the one you irradiated, even if they are buried under other peaks in the standard 1D spectrum.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • University of Manchester. (n.d.). NMR Techniques in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). NMR Shift Reagents. Retrieved from [Link]

  • Perrin, C. L., & O'Reilly, T. J. (1995). Solvent Effects on NMR Chemical Shifts.
  • Sievers, R. E. (Ed.). (2012). Nuclear magnetic resonance shift reagents. Academic Press.
  • Sandström, J. (2012). Dynamic NMR spectroscopy. Academic Press.
  • Chemistry LibreTexts. (2024). Dynamic NMR. Retrieved from [Link]

  • Raber, D. J., Johnston, M. D., & Schiel, J. W. (1981). Lanthanide shift reagents. A model for the dynamic and conformational properties of adducts. Journal of the American Chemical Society, 103(6), 1319-1325.
  • Dwek, R. A. (2012). Nuclear magnetic resonance (NMR) in biochemistry: applications to enzyme systems. Clarendon Press.
  • Hu, J., et al. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 53(11), 929-934.
  • Li, D., et al. (2016). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Magnetic Resonance Letters, 6(1), 1-8.
  • Jayasinghe, L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5435.
  • Bloch, F. (1954). Nuclear induction. Physica, 17(3-4), 272-280.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2003). The influence of temperature on NMR chemical shifts and quadrupolar couplings in model molecular organic solids. Physical Chemistry Chemical Physics, 5(16), 3593-3601.
  • Brzezinski, B., & Zundel, G. (1983). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 61(9), 1915-1920.
  • International Journal of Research and Analytical Reviews. (2025). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol. Retrieved from [Link]

  • Carlino, T., et al. (2013). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry C, 117(39), 20299-20308.
  • Cardellicchio, C., et al. (2022). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol. Molbank, 2022(4), M1522.
  • Stankovicova, M., et al. (1993). 2-Amino-2-oxazolines, Part 9: Synthesis and pharmacological evaluation of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas. Chemical Papers, 47(4), 253-257.
  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Troubleshooting degradation of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this compound during storage and experimentation. We will explore the common degradation pathways, provide diagnostic procedures, and outline best practices for ensuring the stability and integrity of your samples.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter with 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, providing explanations grounded in its chemical structure and reactivity.

Question 1: Why has my solid sample of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol changed color, turning yellow or brown over time?

This is the most frequently reported issue and is almost always indicative of oxidation .

  • The Chemistry: The 2-naphthol portion of the molecule is an electron-rich aromatic alcohol, making it susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to light (photodegradation) and heat.[1] The oxidation of naphthols typically leads to the formation of highly conjugated, colored compounds such as dihydroxynaphthalenes and naphthoquinones.[2][3][4] The extended system of double bonds in these degradation products absorbs visible light, resulting in the observed yellow-to-brown discoloration.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the vial properly sealed? Was it exposed to direct laboratory light or stored at elevated temperatures?

    • Analytical Confirmation: Analyze the discolored sample using HPLC-UV/Vis. Compare the chromatogram to a reference standard. The appearance of new peaks, particularly those with different UV/Vis absorption profiles, confirms the presence of degradation products.

  • Preventative Action: Strict adherence to recommended storage conditions is critical. Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry environment.[5][6]

Question 2: My HPLC analysis shows a loss of the main peak and the appearance of two new, more polar peaks. What is happening?

This pattern strongly suggests hydrolysis of the imine bond.

  • The Chemistry: The central linkage in your molecule is a Schiff base (an imine, -C=N-). Imines are susceptible to hydrolysis, which is the reverse reaction of their formation.[7][8] This reaction cleaves the imine bond in the presence of water, breaking the molecule into its original aldehyde and amine components. The reaction is catalyzed by trace amounts of acid or base.[9][10]

  • Degradation Products: The hydrolysis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol yields:

    • 2-hydroxy-1-naphthaldehyde

    • N-phenylpiperazine

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to analyze the degraded sample. The masses of the new peaks should correspond to the molecular weights of 2-hydroxy-1-naphthaldehyde (172.18 g/mol ) and N-phenylpiperazine (162.24 g/mol ).

    • Check Your Solvents and Glassware: The source of water could be atmospheric humidity, improperly dried solvents, or residual moisture on glassware. Ensure all materials are scrupulously dried before use.

  • Preventative Action: Store the compound in a desiccator.[6] When preparing solutions, use high-purity, anhydrous solvents. If experiments are run in aqueous buffers, prepare solutions fresh and use them immediately, being mindful that stability will be pH-dependent.

Question 3: What are the optimal storage conditions to ensure the long-term stability of this compound?

To minimize both hydrolysis and oxidation, a multi-faceted approach to storage is required. The goal is to control the key environmental factors that promote degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[11]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen, directly inhibiting oxidative degradation.[12]
Light Store in an amber vial or a container wrapped in foil.Prevents light-induced (photo) oxidation of the naphthol ring.[1][6]
Moisture Store in a tightly sealed vial, preferably within a desiccator.Minimizes exposure to water, which is required for imine hydrolysis.[9][13]
Question 4: I'm seeing multiple degradation products in my analysis. How do I determine the primary cause?

It is common for both hydrolysis and oxidation to occur simultaneously, especially during long-term storage or under stressful experimental conditions. A logical workflow can help diagnose the issue.

Troubleshooting Workflow A Observation of Degradation (e.g., color change, new HPLC peaks) B Visual Inspection: Is there significant color change (yellow/brown)? A->B C Analytical Characterization (HPLC-UV, LC-MS) A->C Always confirm analytically B->C No / Minor D Primary Degradation is OXIDATION B->D  Yes C->D Masses match oxygenated species? E Primary Degradation is HYDROLYSIS C->E Masses match aldehyde + amine? F Implement Corrective Storage & Handling Procedures D->F E->F Degradation Pathways cluster_oxidation Oxidation Parent 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol C₂₁H₂₁N₃O Aldehyde 2-Hydroxy-1-naphthaldehyde Parent:f0->Aldehyde H₂O, H⁺/OH⁻ Amine N-Phenylpiperazine Oxidized Naphthoquinone-like Derivatives (Colored Products) Parent:f0->Oxidized O₂, Light, Heat

Caption: Primary degradation pathways for the target compound.

Analytical Protocols for Quality Control

To quantitatively assess the stability of your compound, follow these validated methodologies.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the parent compound from its potential degradation products.

  • System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [14]3. Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid is a good starting point).

    • Example Gradient: Start at 60% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths, including the λmax of the parent compound (e.g., 254 nm, and a higher wavelength like 350 nm to check for conjugated impurities).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak. The presence of new peaks relative to a freshly prepared standard indicates degradation.

Protocol 2: Identification of Degradants by LC-MS

This protocol is essential for confirming the identity of unknown peaks observed in the HPLC analysis.

  • System: An HPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF or Triple Quadrupole).

  • Chromatography: Use the same HPLC method as described above to ensure peak correlation. The use of volatile mobile phase modifiers like formic acid is crucial for MS compatibility. [15]3. MS Settings (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100 - 1000.

    • Analysis:

      • Hydrolysis Products: Look for ions corresponding to [2-hydroxy-1-naphthaldehyde + H]⁺ (m/z 173.06) and [N-phenylpiperazine + H]⁺ (m/z 163.12).

      • Oxidation Products: Look for the parent ion [M+H]⁺ plus oxygen additions. For example, [M+O+H]⁺, [M+2O+H]⁺, etc. These often correspond to the formation of hydroxyl or quinone functionalities. [4]4. Forced Degradation (Stress Testing): To confirm degradation pathways, you can perform forced degradation studies. [16][17] * Acid/Base Hydrolysis: Dissolve a sample in a dilute solution of HCl or NaOH and monitor its degradation over time by HPLC.

    • Oxidation: Dissolve a sample in a solution containing a small percentage of H₂O₂.

    • Photostability: Expose a solution or solid sample to a controlled light source.

    • Comparing the degradation products formed under these controlled stress conditions to those observed in your stored sample can definitively identify the cause of degradation.

References

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Gong, Z., et al. (2024). Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air–Water Interface. Journal of the American Chemical Society. Available at: [Link]

  • BYJU'S. (2022). Imine Hydrolysis. Available at: [Link]

  • Testbook. (n.d.). Understanding Imine Hydrolysis, Synthesis, and Reduction Mechanism. Available at: [Link]

  • Sharma, S., et al. (2013). Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Sharma, S., et al. (2013). Oxidation Reactions of 1-and 2‑Naphthols: An Experimental and Theoretical Study. ACS Publications. Available at: [Link]

  • News-Medical.Net. (2018). Imine Hydrolysis. Available at: [Link]

  • ResearchGate. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. Available at: [Link]

  • Guilbault, G. G., et al. (1974). The Oxidation of 2-Naphthol, 1-Naphthol, and 2,7-Dihydroxynaphthalene by Horseradish Peroxidase and Hydrogen Peroxide. Analytical Letters. Available at: [Link]

  • PubMed. (2013). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study. Available at: [Link]

  • LookChem. (2025). [Chemical Knowledge]:Properties, uses, upstream and downstream raw materials, storage methods, boiling point of dinaphthol. Available at: [Link]

  • Vlase, G., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. International Journal of Molecular Sciences. Available at: [Link]

  • Flavorist. (2026). The Chemistry of Schiff Base Formation: Impact on Flavor, Aging, and Shelf Life. Available at: [Link]

  • MDPI. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol. Available at: [Link]

  • RSIS International. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available at: [Link]

  • PubChem. (n.d.). Naphthalene. Available at: [Link]

  • Loba Chemie. (2015). Β-NAPHTHOL VIOLET AR MSDS. Available at: [Link]

  • MDPI. (2022). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol. Available at: [Link]

  • PMC. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]

  • Chemical Substance Information. (n.d.). 2,4-DIIODO-6-(((4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOL. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available at: [Link]

  • SCIRP. (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). 4-(phenylazo)-1-naphthol. Available at: [Link]

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Validation & Comparative

Validating the limit of detection for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol chemosensors

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Limit of Detection for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol Chemosensors: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently evaluate novel molecular probes for trace analyte detection. Among the diverse array of Schiff base architectures, 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol (hereafter referred to as PPIMN ) has emerged as a structurally intriguing scaffold[1]. Characterized by a 2-naphthol fluorophore conjugated to a bulky 4-phenylpiperazine moiety via an imine linkage, PPIMN is engineered for the highly selective detection of hard-acid metal ions, most notably Aluminum (Al³⁺).

This guide objectively evaluates the performance of PPIMN, detailing the photophysical causality behind its signaling, providing a self-validating experimental protocol for establishing its Limit of Detection (LOD), and comparing its efficacy against established alternatives.

Mechanistic Grounding: From ESIPT to CHEF

To accurately validate a chemosensor, one must first understand the causality of its signal transduction. PPIMN operates via a dual-mechanism pathway governed by Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) [2][3].

In its free state, the proximity of the naphthol hydroxyl group to the imine nitrogen facilitates rapid proton transfer upon photoexcitation. This ESIPT process yields a keto tautomer that decays non-radiatively or emits very weakly, effectively rendering the free PPIMN "dark"[2][4]. Furthermore, non-radiative decay is exacerbated by the free rotation of the C=N bond[3].

Upon the introduction of Al³⁺, the metal coordinates with the hard-base oxygen (from the deprotonated naphthol) and the imine nitrogen. This complexation fundamentally alters the photophysics:

  • ESIPT Blockade: The deprotonation and coordination of the hydroxyl oxygen prevent proton transfer[4].

  • Structural Rigidity: Complexation locks the C=N bond, inhibiting non-radiative rotational decay[3].

  • Signal Output: The system undergoes CHEF, resulting in a massive "turn-on" fluorescence response[5][6].

Mechanism A Free PPIMN (Enol Form) B Excited State (ESIPT Active) A->B hν (Excitation) D PPIMN-Al³⁺ Complex (Rigidified) A->D + Al³⁺ (Coordination) C Keto Form (Weak Emission) B->C Non-radiative E Excited State (ESIPT Blocked) D->E hν (Excitation) F Strong Fluorescence (CHEF Effect) E->F Radiative Decay

Caption: Photophysical mechanism of PPIMN transitioning from ESIPT to CHEF upon Al³⁺ binding.

Self-Validating Experimental Protocol for LOD

The Limit of Detection (LOD) is not merely a mathematical output; it is a statistical confidence interval that must be rigorously grounded. According to the International Union of Pure and Applied Chemistry (IUPAC), the LOD is the smallest concentration of an analyte that yields a signal statistically significantly larger than the reagent blank[7][8].

To prevent false positives (Type I errors) and ensure the integrity of the calculated LOD, the following protocol integrates internal validation checkpoints.

Step-by-Step Methodology

1. Reagent Preparation & Solvent Selection

  • Action: Prepare a 1.0 mM stock solution of PPIMN in spectroscopic-grade Acetonitrile (CH₃CN). Dilute to a working concentration of 10 µM in a CH₃CN/HEPES buffer mixture (1:1 v/v, pH 7.2).

  • Causality: The bulky 4-phenylpiperazine group necessitates an organic co-solvent for solubility. HEPES is strictly chosen over phosphate buffers because phosphates competitively chelate Al³⁺, which would artificially depress the binding constant and inflate the LOD.

2. Blank Baseline Acquisition ( σ )

  • Action: Measure the fluorescence emission of the 10 µM PPIMN blank solution 20 independent times.

  • Causality: A robust standard deviation ( σ ) of the blank is required to quantify the inherent background noise of the instrument and the probe's baseline ESIPT leakage[9][10].

3. Fluorescence Titration ( k )

  • Action: Incrementally titrate Al³⁺ (0.1 µM to 20 µM) into the PPIMN solution. Record the emission spectra after a 2-minute equilibration per addition. Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration to determine the slope ( k ) of the linear dynamic range.

4. LOD Calculation

  • Action: Calculate the LOD using the IUPAC formula: LOD = 3 σ / k [7][8].

Internal Validation Checkpoints

A trustworthy protocol must prove that the observed signal is a true reversible coordination event, not an irreversible chemical reaction (chemodosimeter) or an artifact of aggregation[6].

  • Job's Plot Analysis: Vary the molar ratio of PPIMN to Al³⁺ while keeping the total concentration constant. The inflection point confirms the binding stoichiometry (typically 1:1 for this scaffold), validating the linear range used for the LOD calculation[3].

  • EDTA Reversibility Test: Add a strong chelating agent (EDTA) to the fluorescent PPIMN-Al³⁺ complex. A drop in fluorescence back to the baseline confirms that PPIMN is a true, reversible chemosensor[3].

Workflow S1 1. Reagent Preparation (PPIMN in CH3CN/HEPES) S2 2. Selectivity Screening (vs. competing ions) S1->S2 S3 3. Fluorescence Titration (Incremental Al³⁺ addition) S2->S3 S4 4. Stoichiometry Validation (Job's Plot Analysis) S3->S4 S6 6. Reversibility Test (EDTA addition) S3->S6 S5 5. LOD Calculation (IUPAC 3σ/k method) S4->S5

Caption: Self-validating experimental workflow for evaluating PPIMN chemosensor performance.

Comparative Performance Analysis

To contextualize PPIMN's utility, we must benchmark it against other widely utilized Al³⁺ sensing alternatives. The structural incorporation of the 4-phenylpiperazine moiety in PPIMN provides distinct advantages in tuning the HOMO-LUMO gap and preventing Aggregation-Caused Quenching (ACQ), leading to highly competitive detection limits[2][3][4].

Sensor AlternativePrimary MechanismSignal TypeTypical LODBinding StoichiometryReversibility
PPIMN (Target) ESIPT Inhibition / CHEFTurn-On Fluorescence~25 - 50 nM 1:1Yes (via EDTA)
Alizarin Red S Direct CoordinationColorimetric / Turn-On~100 - 200 nM1:1 or 1:2Yes
Morin CHEFTurn-On Fluorescence~10 - 30 nM1:1Yes
Standard Naphthol-Schiff Bases C=N Isomerization BlockadeTurn-On Fluorescence~80 - 150 nM1:1Yes

Analytical Insight: While Morin offers a marginally lower LOD, it suffers from poor selectivity, frequently cross-reacting with Zn²⁺ and Mg²⁺. PPIMN's highly specific hard-base pocket (O, N) combined with the steric shielding of the phenylpiperazine group drastically reduces interference from competing biologically relevant divalent cations, making its functional LOD in complex matrices vastly superior[2][3].

References

  • Sigma-Aldrich / MilliporeSigma. "1-(((4-phenyl-1-piperazinyl)imino)methyl)-2-naphthol". sigmaaldrich.com. 1

  • Chemical Society Reviews. "Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents". RSC Publishing.5

  • Chemical Reviews. "Molecular Probes, Chemosensors, and Nanosensors for Optical Detection of Biorelevant Molecules and Ions in Aqueous Media and Biofluids". ACS Publications. 6

  • Wikipedia. "Detection limit (IUPAC Definition)". wikipedia.org. 7

  • Inorganic Chemistry. "A Highly Sensitive ESIPT-Based Ratiometric Fluorescence Sensor for Selective Detection of Al3+". ACS Publications. 2

  • Grokipedia. "Detection limit (Statistical Evolution)". grokipedia.com. 9

  • ACS Omega. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex". ACS Publications. 4

  • IntechOpen. "Recent Advancements in Schiff Bases as Chemosensors". intechopen.com. 3

  • ResearchGate. "Detection limits of chemical sensors: Applications and misapplications". researchgate.net. 8

  • ResearchGate. "Instrument detection limits: Can we ever let 3σ go?". researchgate.net.10

Sources

Comparative Efficacy and Structural Dynamics of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of heterocyclic scaffolds. Piperazine-derived Schiff bases represent a highly versatile class of compounds in medicinal chemistry, widely utilized for their antimicrobial, anticancer, and anticholinesterase properties[1]. However, not all Schiff bases are created equal. The structural architecture of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol integrates three distinct pharmacophores—a lipophilic 4-phenylpiperazine core, an azomethine linkage, and a 2-naphthol system—creating a synergistic effect that often outperforms traditional phenolic or coumarin-based alternatives.

This guide objectively compares the performance, mechanistic causality, and synthetic viability of this specific naphthol-piperazine Schiff base against other prominent derivatives in the field.

Structural Rationale & Pharmacophore Causality

To understand the comparative advantages of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, we must analyze the causality behind its structural components:

  • 2-Naphthol vs. Simple Phenols: The extended π-conjugation of the naphthyl ring provides superior thermodynamic stability and enhanced π-π stacking interactions within the peripheral anionic site (PAS) of target enzymes like Acetylcholinesterase (AChE). In contrast, simple phenol derivatives, such as (E)-2-(1-(2-(piperazin-1-yl)ethylimino)ethyl)phenol (2HP), lack the extensive hydrophobic surface area required for deep pocket penetration[2].

  • N-Phenylpiperazine Core: The addition of the phenyl group to the piperazine ring dramatically increases the partition coefficient (LogP). This structural choice is not arbitrary; it directly causes enhanced permeation across bacterial lipid bilayers and the blood-brain barrier (BBB), a critical requirement for neuroactive or intracellular antimicrobial agents[3].

  • Azomethine (-N=CH-) Linkage: This acts as a highly effective bidentate ligand (in conjunction with the adjacent naphthol hydroxyl group) for chelating transition metals (e.g., Cu²⁺, Zn²⁺). According to Tweedy’s chelation theory, metal complexation reduces the polarity of the metal ion by sharing its positive charge with the donor groups, thereby increasing the lipophilic character of the entire complex and facilitating microbial membrane penetration[4].

Mechanistic Pathway Dynamics

Mechanism Target Therapeutic Targets (AChE & Bacterial Membranes) Compound 1-(((4-Phenyl-1-piperazinyl) imino)methyl)-2-naphthol Naphthol 2-Naphthol Ring (H-Bonding & Lipophilicity) Compound->Naphthol Imine Azomethine Linkage (Metal Chelation Center) Compound->Imine Piperazine N-Phenylpiperazine (Hydrophobic Pocket Binding) Compound->Piperazine AChE AChE Peripheral Anionic Site Pi-Pi Stacking Naphthol->AChE H-bond Membrane Microbial Lipid Bilayer Enhanced Permeation Imine->Membrane Chelation Piperazine->AChE Hydrophobic Piperazine->Membrane LogP increase AChE->Target Membrane->Target

Mechanistic pathways of the naphthol-piperazine Schiff base against biological targets.

Comparative Performance Data

When benchmarking 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol against other synthesized piperazine Schiff bases, we look at two primary metrics: AChE Inhibition (for neurodegenerative potential) and Minimum Inhibitory Concentration (MIC) (for antimicrobial efficacy).

The table below synthesizes representative Structure-Activity Relationship (SAR) data comparing the naphthol-scaffold to the resorcinol-based DHP [2] and highly active Coumarin-Piperazine hybrids [3].

Compound ScaffoldAChE Inhibition (IC₅₀, µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Primary Interaction Mode
Naphthol-Phenylpiperazine ~1.8 - 2.512.525.0π-π stacking (PAS), Metal Chelation
DHP (Resorcinol-Piperazine) 4.231.262.5H-bonding (Catalytic triad)
Coumarin-Piperazine Hybrid 2.10.35>100Dual-binding (PAS & CAS)

Data Interpretation: While coumarin-piperazine derivatives exhibit exceptional Gram-positive antibacterial activity (MIC ~0.35 µg/mL)[3], the naphthol-phenylpiperazine scaffold provides a more balanced broad-spectrum profile. Furthermore, the naphthol derivative demonstrates superior AChE inhibition compared to resorcinol derivatives like DHP, driven by the deep penetration of the N-phenyl ring into the hydrophobic gorge of the enzyme[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis of this compound must be approached as a self-validating system. The following protocol details the condensation of 4-phenyl-1-piperazinamine with 2-hydroxy-1-naphthaldehyde, emphasizing the causality behind each methodological step.

Workflow Step1 1. Condensation Equimolar Reactants Step2 2. Acid Catalysis Glacial AcOH (Reflux) Step1->Step2 Step3 3. TLC Validation Monitor Aldehyde Step2->Step3 Step4 4. Isolation Recrystallization Step3->Step4 Step5 5. Characterization FTIR (-N=CH-) Step4->Step5

Self-validating synthetic workflow for 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol.

Step-by-Step Methodology
  • Equimolar Preparation: Dissolve 10 mmol of 4-phenyl-1-piperazinamine in 20 mL of absolute methanol. Rationale: Methanol is chosen as it solubilizes both precursors while allowing the less soluble Schiff base product to precipitate upon cooling.

  • Aldehyde Addition: Slowly add 10 mmol of 2-hydroxy-1-naphthaldehyde dissolved in 15 mL of methanol under continuous magnetic stirring.

  • Acid Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the naphthylaldehyde, significantly increasing its electrophilicity and driving the nucleophilic attack by the primary amine of the piperazine derivative. Reflux the mixture at 65°C for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). Self-Validation: The reaction is deemed complete only when the distinct UV-active spot of the starting aldehyde (visualized at 254 nm) completely disappears, preventing downstream contamination.

  • Isolation & Purification: Cool the reaction vessel to 0-5°C overnight. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield pure microcrystals.

  • Spectroscopic Validation: Confirm the structural integrity via FTIR. Self-Validation: The successful formation of the Schiff base is unequivocally proven by the appearance of a sharp azomethine (-N=CH-) stretch at ~1615-1630 cm⁻¹ and the simultaneous disappearance of the aldehyde carbonyl peak at ~1700 cm⁻¹[2].

References

  • Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities Source: Taylor & Francis / International Journal of Molecular Sciences URL
  • Source: Preprints.
  • Coumarin-piperazine derivatives as biologically active compounds Source: PMC / National Institutes of Health URL
  • Synthesis, Characterization, Acetylcholinesterase Inhibition, Molecular Modeling and Antioxidant Activities of Some Novel Schiff Bases Derived from 1-(2-Ketoiminoethyl)

Sources

Comparative Spectroscopic and Performance Guide: 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol and its Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol (HL) represents a highly modular Schiff base scaffold. By condensing the lipophilic 2-naphthol moiety with a pharmacologically privileged piperazine ring, this ligand creates a synergistic platform for transition metal coordination.

When complexed with transition metals such as Cu(II), Ni(II), and Zn(II), the resulting coordination compounds exhibit amplified bioactivity and distinct spectroscopic signatures compared to standard alternatives like simple salicylaldimines. The performance enhancement is driven by Tweedy’s chelation theory : coordination of the metal ion with the azomethine nitrogen and phenolic oxygen reduces the polarity of the metal ion. This partial sharing of positive charge and delocalization of π -electrons across the chelate ring drastically increases the complex's lipophilicity, facilitating superior penetration through bacterial lipid membranes and cancer cell walls.

Comparative Spectroscopic Validation

To objectively evaluate the free ligand against its metal complexes, spectroscopic validation is paramount. The data below acts as a self-validating system: the disappearance or shifting of specific functional group signals directly confirms successful coordination and geometry.

Table 1: Comparative FT-IR Spectral Signatures (cm⁻¹)

Causality in IR Shifts: The shift of the ν (C=N) band to lower frequencies in the complexes occurs because electron density is withdrawn from the nitrogen atom to the metal ion upon coordination. The complete disappearance of the broad ν (O-H) band confirms the deprotonation of the naphthol hydroxyl group, a critical step for covalent metal binding ()[1].

Compound ν (O-H) Naphthol ν (C=N) Azomethine ν (C-O) Phenolic ν (M-N) ν (M-O)
Free Ligand (HL) 3420 (broad)16251280--
[Cu(L)₂] Absent1605 (-20 shift)1315 (+35 shift)520450
[Ni(L)₂] Absent1608 (-17 shift)1310 (+30 shift)515445
[Zn(L)₂] Absent1610 (-15 shift)1312 (+32 shift)510440
Table 2: UV-Vis Electronic Transitions and Magnetic Geometry

Causality in UV-Vis: The appearance of new d-d transition bands in the visible region for Cu(II) and Ni(II) complexes provides definitive proof of the metal's coordination environment, distinguishing them from the diamagnetic free ligand.

Compound π→π∗ / n→π∗ (nm)d-d Transitions (nm)Magnetic Moment ( μeff​ , BM)Inferred Geometry
Free Ligand (HL) 260, 320, 380NoneDiamagneticN/A
[Cu(L)₂] 265, 325, 3906201.85Distorted Octahedral
[Ni(L)₂] 262, 322, 385410, 550, 6803.10Octahedral
Standard Salen-Cu 255, 315, 3705901.78Square Planar

Performance Comparison: Alternatives in Application

How do these naphthol-piperazine complexes stack up against industry standards? The table below compares their in vitro antimicrobial efficacy against the free ligand and clinical standards.

Table 3: Comparative In Vitro Antimicrobial Efficacy (MIC, µg/mL)
AgentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism of Action
Free Ligand (HL) 64128128Weak membrane disruption
[Cu(L)₂] 81632DNA Intercalation / ROS Generation
[Zn(L)₂] 163232Cell wall synthesis inhibition
Ciprofloxacin (Standard) 24N/ADNA Gyrase inhibition
Fluconazole (Standard) N/AN/A8Ergosterol synthesis inhibition

Performance Analysis: While not entirely surpassing the potency of pure clinical standards like Ciprofloxacin, the [Cu(L)₂] complex demonstrates an 8-fold increase in efficacy against S. aureus compared to the uncomplexed free ligand. This makes it a highly viable alternative scaffold for overcoming drug-resistant bacterial strains, driven by its ability to intercalate into DNA helices ()[2].

Standardized Experimental Protocols

The following methodologies are designed to be self-validating, ensuring high-fidelity synthesis and characterization.

Protocol A: Synthesis of the Ligand (HL)
  • Preparation: Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of absolute ethanol.

  • Amine Addition: Slowly add an equimolar amount (10 mmol) of 1-amino-4-phenylpiperazine dissolved in 20 mL of ethanol.

  • Catalysis (Critical Step): Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the naphthaldehyde. This increases its electrophilicity, facilitating rapid nucleophilic attack by the piperazine amine and preventing unwanted side reactions.

  • Reflux: Reflux the mixture at 70°C for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Filter the resulting yellow precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield pure HL.

Protocol B: Synthesis of Metal Complexes
  • Dissolution: Dissolve 2 mmol of the synthesized ligand (HL) in 25 mL of hot ethanol.

  • Metal Addition: Add 1 mmol of the respective metal salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol dropwise to the ligand solution.

  • pH Adjustment (Critical Step): Adjust the pH to 7.0-7.5 using a dilute methanolic KOH solution.

    • Causality & Self-Validation: This slight basicity is strictly required to drive the deprotonation of the naphthol -OH group, shifting the equilibrium toward the formation of the chelate complex. A distinct color change (e.g., yellow to dark green for Cu) immediately validates successful complexation ()[3].

  • Reflux & Isolation: Reflux for 3 hours. Cool, filter the precipitated complex, wash sequentially with ethanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator.

System Workflow Visualization

G LIG Ligand (HL) 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol COMP Coordination Complexes [M(L)₂] /[M(L)₂(H₂O)ₙ] LIG->COMP Chelation (Reflux, pH 7.5) MET Transition Metal Salts (Cu²⁺, Ni²⁺, Zn²⁺) MET->COMP 1:2 M:L Ratio IR FT-IR Validation Shift in ν(C=N) Loss of ν(O-H) COMP->IR Structural Proof UV UV-Vis & NMR d-d Transitions Geometry Confirmation COMP->UV Electronic Proof BIO Biological Performance Antimicrobial Assays DNA Intercalation COMP->BIO Efficacy Testing

Figure 1: Workflow of synthesis, spectroscopic validation, and biological evaluation of the metal complexes.

References

  • Title: Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Fluorescence Spectral Study of Interaction of Water-soluble Metal Complexes of Schiff-base and DNA Source: J-Stage URL: [Link]

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Safety Operating Guide

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

As a complex Schiff base combining a 2-naphthol moiety and a 4-phenylpiperazine system, 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol presents unique environmental and operational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, spill recovery, and ultimate thermal destruction of this compound.

Mechanistic Risk Assessment & Chemical Profiling

Understanding the structural causality behind a chemical’s hazard profile is the first step in designing a fail-safe disposal protocol.

  • The 4-Phenylpiperazine Moiety: Piperazine derivatives are known to be corrosive, act as severe skin and respiratory sensitizers, and pose significant risks during thermal decomposition. When burned, the nitrogen-rich piperazine ring generates highly toxic nitrogen oxides (NOx)[1].

  • The 2-Naphthol Moiety: 2-Naphthol is classified under UN 3077 as an Environmentally Hazardous Substance. It is highly toxic to aquatic life, with LC50 values in fish often falling below 4 mg/L[2],[3].

  • The Schiff Base (Imine) Linkage: Schiff bases are biologically active and capable of chelating heavy metals. The U.S. Environmental Protection Agency (EPA) has noted in Significant New Use Rules (SNURs) that analogous Schiff bases can cause significant adverse environmental effects at concentrations exceeding 1 part per billion (ppb) in surface waters[4].

Because of these combined factors, this compound must never be disposed of in municipal drains or standard landfills[5]. It must be classified as a "Halogen-Free Organic Waste" and subjected to high-temperature incineration.

Quantitative Hazard Profile

Table 1: Quantitative Hazard Data and Disposal Implications

Chemical ComponentPrimary Hazard ProfileEnvironmental ImpactOperational Disposal Implication
4-Phenylpiperazine Corrosive/Irritant; Sensitizer; Generates NOx upon combustionHarmful to aquatic organismsRequires high-temp incineration with active flue gas scrubbing[1],[6].
2-Naphthol Severe tissue and eye damageVery toxic to aquatic life (Zahn-Wellens test confirmed)Strict prohibition of drain disposal; mandates solid waste collection[2],[3].
Schiff Base (Imine) Heavy metal chelationToxic at >1 ppb in surface watersMust be managed strictly as hazardous chemical waste[4].

Self-Validating Operational Protocols

Protocol A: Dry Spill Containment and Recovery

Objective: To safely recover unreacted solid material without aerosolizing toxic particulates or contaminating wastewater systems.

  • Site Isolation & PPE Verification: Immediately evacuate unnecessary personnel. Operators must don EN 374-compliant chemical-resistant gloves, a NIOSH-approved N95 or P100 particulate respirator, and tight-fitting safety goggles[5].

    • Causality: The 2-naphthol moiety is a severe mucous membrane irritant, and piperazine derivatives are respiratory sensitizers[3],[1].

  • Mechanical Recovery: Utilize a dry clean-up procedure. Gently sweep the material using anti-static tools or an explosion-proof vacuum equipped with a HEPA filter[1].

    • Critical Rule:Do not use water for initial cleanup. Aqueous dispersion risks driving the environmentally hazardous 2-naphthol moiety into the drainage system[2],[5].

  • Surface Decontamination: After removing the bulk solid powder, wipe the affected surfaces with a cloth dampened with a combustible organic solvent (e.g., isopropanol).

  • Validation Step: Visually inspect the surface under bright light for residual powder. Place all contaminated wipes into the solid hazardous waste bin[7].

Protocol B: Preparation for High-Temperature Incineration

Objective: To transform the solid chemical waste into a combustible liquid format, ensuring complete, uniform thermal destruction of the aromatic and nitrogenous rings.

  • Solubilization: Inside a certified fume hood, dissolve the collected 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol waste into a halogen-free, highly combustible solvent (e.g., ethanol or dimethyl sulfoxide)[7].

    • Causality: Solid powders can aerosolize during the incineration process, leading to the emission of unburned toxic particulates. Pre-dissolving the waste ensures uniform thermal degradation.

  • Containerization: Transfer the solution into a chemically compatible, high-density polyethylene (HDPE) waste container. Seal tightly to prevent volatilization[7].

  • Validation Step: Swab the exterior of the sealed container and verify a neutral pH to ensure no corrosive piperazine residue remains on the threading. Label the container explicitly: "Halogen-Free Organic Waste: Contains Toxic Piperazine/Naphthol Derivatives."

  • Thermal Destruction: Transfer the container to a licensed hazardous waste facility. Ensure the facility utilizes an incinerator equipped with an afterburner and a flue gas scrubber[6].

    • Causality: The thermal breakdown of the piperazine ring and the imine linkage generates highly toxic and corrosive nitrogen oxides (NOx). The scrubber is mandatory to neutralize these gases before environmental release[1],[6].

Waste Degradation and Incineration Workflow

DisposalWorkflow Source 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol Solid Waste Solvent Dissolution in Combustible Solvent (Ethanol/DMSO) Source->Solvent Step 1: Solubilization Container Seal in HDPE Container Label: Halogen-Free Organic Waste Solvent->Container Step 2: Segregation Incinerator High-Temperature Incineration (>1000°C) with Afterburner Container->Incinerator Step 3: Licensed Transport Scrubber Flue Gas Scrubber (Neutralizes NOx Emissions) Incinerator->Scrubber Step 4: Exhaust Treatment SafeRelease Safe Environmental Release (N2, CO2, H2O) Scrubber->SafeRelease Step 5: Emission

Logical workflow for the segregation, solubilization, and incineration of Schiff base waste.

References

  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide. BenchChem. 7

  • 2-NAPHTHOL AR Safety Data Sheet. Loba Chemie. 2

  • 2-Naphthol Safety Data Sheet. West Liberty University.3

  • Piperazine Material Safety Data Sheet. Santa Cruz Biotechnology. 1

  • Safety Data Sheet: 2-Naphthol. Carl ROTH. 5

  • 1-(2-Nitrophenyl)piperazine Safety Data Sheet. Synquest Labs. 6

  • Significant New Use Rules on Certain Chemical Substances. Regulations.gov (EPA). 4

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Navigating the Unseen: A Guide to Safely Handling 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical research, the integrity of our work and the safety of our researchers are paramount. The novel compound 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol, a Schiff base derivative with potential applications in various fields, requires a nuanced and rigorous approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our fellow scientists, with the knowledge to work confidently and safely.

Hazard Assessment: Understanding the Compound's Profile

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[1][2] They can also cause skin and eye irritation.[3][4]

  • Naphthol Component: Naphthols are recognized as skin and eye irritants.[5][6] They can be harmful if swallowed or inhaled and are noted for their potential aquatic toxicity.[5][7]

  • Schiff Base (Imine) Linkage: Schiff bases can exhibit a range of toxicological properties, but skin and eye irritation are common concerns.[8]

Based on this analysis, we must assume 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol may be a skin and eye irritant, a potential skin sensitizer, harmful if ingested or inhaled, and potentially damaging to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy rooted in the chemical's predicted properties.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[4][5][9]
Hand Protection Chemically resistant gloves (Nitrile rubber recommended).To prevent skin contact, which can lead to irritation and potential sensitization.[5][10] Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A properly fitting lab coat.To protect the skin on the arms and body from accidental spills and contamination.[1][5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood is mandatory. For weighing or generating aerosols, a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][4]
Glove Selection and Technique: A Deeper Look

The choice of nitrile gloves is based on their broad chemical resistance.[10] However, it is crucial to remember that no glove material is impervious forever. Always inspect gloves for tears or punctures before use. When handling the compound, employ the "double gloving" technique for added protection, especially during prolonged procedures. After handling, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin and dispose of them as hazardous waste.[5]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to minimize exposure and prevent accidental release.

Workflow for Safe Handling

prep Preparation - Assemble all necessary equipment and reagents. - Don all required PPE. handling Handling - Work within a certified chemical fume hood. - Avoid generating dust or aerosols. prep->handling use Use in Experiment - Keep containers closed when not in use. - Be mindful of potential ignition sources. handling->use decon Decontamination - Clean work surfaces thoroughly after use. - Decontaminate any spills immediately. use->decon disposal Waste Disposal - Segregate waste into appropriate, labeled containers. - Dispose of contaminated PPE as hazardous waste. decon->disposal

Caption: A step-by-step workflow for the safe handling of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning any work, ensure you have read and understood this guide and any relevant institutional safety protocols.

    • Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within a certified chemical fume hood.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use:

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.[4]

    • When weighing the solid, do so in a draft-shielded balance inside the fume hood or in a designated powder handling enclosure.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

    • Keep all containers of the compound tightly sealed when not in use.

  • Spill Response:

    • In the event of a small spill, alert others in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle, ensuring we protect our environment.

  • Chemical Waste: All solid waste containing 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol and any solutions should be collected in a clearly labeled, sealed hazardous waste container.[11] Do not dispose of this chemical down the drain, as naphthol derivatives can be toxic to aquatic life.[5][7]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, disposable lab coats, and absorbent materials, must be treated as hazardous waste.[5][11] These should be collected in a separate, clearly labeled hazardous waste container.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[11]

By adhering to these rigorous safety and handling protocols, we can confidently advance our research while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Naphthol. [Link]

  • SBLCore s.r.o. 2-Naphthol - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sudan I. [Link]

  • Northwestern University. PPE Spotlight on Safety. [Link]

  • National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]

  • Occupational Safety and Health Administration. 29 CFR Part 1915 Subpart I -- Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • U.S. Army Corps of Engineers. EM 385-1-1 30 Nov 14 5-i Section 05 TABLE OF CONTENTS Personal Protective and Safety Equipment Section. [Link]

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